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4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride Documentation Hub

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  • Product: 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride
  • CAS: 109651-02-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Amino-N-(4-ethoxyphenyl)benzamide Hydrochloride

Bioactive Scaffold & Pharmacological Intermediate [1] Executive Summary 4-Amino-N-(4-ethoxyphenyl)benzamide hydrochloride (CAS: 109651-02-7) is a synthetic benzanilide derivative that serves as a critical pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

Bioactive Scaffold & Pharmacological Intermediate [1]

Executive Summary

4-Amino-N-(4-ethoxyphenyl)benzamide hydrochloride (CAS: 109651-02-7) is a synthetic benzanilide derivative that serves as a critical pharmacophore in medicinal chemistry.[1] Structurally, it represents a hybrid of 4-aminobenzoic acid (PABA) and p-phenetidine (4-ethoxyaniline).[1] While often utilized as a high-purity intermediate for the synthesis of histone deacetylase (HDAC) inhibitors, SIRT1 activators, and liquid crystal mesogens, the molecule itself possesses intrinsic biological activity profiles related to inflammation modulation and ion channel regulation.[1]

This guide details the physicochemical properties, biological mechanisms, and experimental protocols for researchers utilizing this scaffold in drug discovery.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride
Common Synonyms 4-Amino-4'-ethoxybenzanilide HCl; N-(p-Ethoxyphenyl)-p-aminobenzamide HCl
CAS Number 109651-02-7
Molecular Formula C₁₅H₁₆N₂O₂[1][2] · HCl
Molecular Weight 292.76 g/mol (salt); 256.30 g/mol (free base)
Structural Class Benzanilide; Di-substituted benzene; Primary aromatic amine
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water
pKa (Calculated) ~4.1 (Aniline nitrogen), ~14 (Amide nitrogen)
Structural Pharmacophore Analysis

The molecule is composed of three distinct functional domains that drive its biological interactions:[1]

  • Benzamide Linker: A rigid spacer that mimics peptide bonds, crucial for binding in the active sites of proteases and deacetylases.[1]

  • 4-Ethoxy Phenyl Group (Phenetidine Moiety): A lipophilic domain that enhances membrane permeability and provides hydrophobic interactions (similar to the analgesic Phenacetin ).[1]

  • 4-Amino Group (PABA Moiety): A polar, basic handle that serves as a hydrogen bond donor or a site for zinc-binding group (ZBG) attachment in metalloenzyme inhibitors.[1]

Biological Activity & Mechanisms of Action[6][10]

Anti-Inflammatory & Analgesic Potential

The structural homology of the N-(4-ethoxyphenyl) moiety to Phenacetin and Paracetamol suggests intrinsic analgesic activity.[1] Unlike acetanilides, the benzamide linkage is more resistant to enzymatic hydrolysis, potentially altering the metabolic profile and reducing the formation of toxic quinone imines.[1]

  • Mechanism: Modulation of cyclooxygenase (COX) pathways and suppression of pro-inflammatory cytokine release (TNF-α, IL-6).[1]

  • Target: Peripheral pain receptors and inflammatory mediators.[1]

Epigenetic Modulation (HDAC & SIRT)

Benzanilides are "privileged scaffolds" in the design of epigenetic modulators.[1]

  • HDAC Inhibition: The 4-amino group can be derivatized to form hydroxamic acids or used directly as a surface-recognition cap group for Class I HDAC inhibitors (e.g., Entinostat analogs).[1]

  • SIRT1 Activation: N-aryl benzamides have been identified as potential Sirtuin 1 (SIRT1) activators, which regulate cellular aging and metabolic homeostasis.[1]

Antimicrobial & Spasmolytic Activity

Recent studies on benzanilide libraries indicate broad-spectrum bioactivity:

  • Spasmolytic: Inhibition of smooth muscle contraction via calcium channel blockade.[1]

  • Antimicrobial: Disruption of bacterial cell membranes or inhibition of bacterial dihydrofolate reductase (due to PABA similarity).[1]

Visualization: Mechanism of Action Pathways

The following diagram illustrates the divergent signaling pathways modulated by benzanilide scaffolds.

G Scaffold 4-Amino-N-(4-ethoxyphenyl) benzamide Scaffold COX COX-2 Enzyme Scaffold->COX Steric Inhibition HDAC HDAC Active Site (Zinc Binding) Scaffold->HDAC Pharmacophore Binding Prostaglandins Prostaglandin E2 (Reduction) COX->Prostaglandins Inhibits Synthesis Analgesia Analgesic/ Anti-inflammatory Effect Prostaglandins->Analgesia Downstream Effect Chromatin Histone Acetylation (Increase) HDAC->Chromatin Modulates GeneExp Tumor Suppressor Gene Expression Chromatin->GeneExp Epigenetic Control

Caption: Divergent pharmacological pathways of the aminobenzanilide scaffold, targeting inflammatory enzymes (COX) and epigenetic regulators (HDAC).[1]

Experimental Protocols

Chemical Synthesis (Amide Coupling)

Objective: Synthesize high-purity 4-amino-N-(4-ethoxyphenyl)benzamide from precursors.

Reagents:

  • 4-Nitrobenzoic acid (Precursor A)[1]

  • p-Phenetidine (4-ethoxyaniline) (Precursor B)[1]

  • Thionyl Chloride (SOCl₂) or EDC/HOBt[1]

  • Stannous Chloride (SnCl₂) or H₂/Pd-C (for reduction)[1]

Workflow:

  • Activation: Reflux 4-nitrobenzoic acid (1 eq) with SOCl₂ (3 eq) for 2 hours. Evaporate excess SOCl₂ to obtain 4-nitrobenzoyl chloride.[1]

  • Coupling: Dissolve p-phenetidine (1.1 eq) in dry DCM/Pyridine. Add acid chloride dropwise at 0°C. Stir at RT for 4 hours.

  • Isolation: Wash with 1M HCl, then Sat. NaHCO₃. Recrystallize the intermediate (4-nitro-N-(4-ethoxyphenyl)benzamide).

  • Reduction: Dissolve intermediate in Ethanol. Add SnCl₂[1]·2H₂O (5 eq) and reflux for 3 hours (or Hydrogenate with Pd/C).

  • Salt Formation: Cool, filter, and treat the filtrate with HCl in dioxane to precipitate the target hydrochloride salt.[1]

In Vitro Cell Viability Assay (MTT)

Objective: Determine the cytotoxicity (IC₅₀) of the compound in cancer cell lines (e.g., HeLa or MCF-7) to assess potential antiproliferative activity.[1]

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24h.

  • Treatment: Dissolve 4-amino-N-(4-ethoxyphenyl)benzamide HCl in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to cells.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Benzanilide Scaffold Utility: Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR.[1] (2008).[1][3] PubMed.[1] Link

  • Antimicrobial Activity: Synthesis, characterization and evaluation of biological activities of benzanilide derivatives.[1][4] (2025).[1][4] ResearchGate. Link

  • Epigenetic Modulators: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022).[1] MDPI.[1] Link[1]

  • Chemical Structure Data: 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride (CAS 109651-02-7).[1] Santa Cruz Biotechnology.[1] Link[1]

Sources

Exploratory

4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride discovery and history

The following technical guide details the discovery, chemistry, and synthesis of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride . Part 1: Discovery and Historical Context The "Phenetidine Rush" (1880–1910) The history...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and synthesis of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride .

Part 1: Discovery and Historical Context

The "Phenetidine Rush" (1880–1910)

The history of 4-amino-N-(4-ethoxyphenyl)benzamide is inextricably linked to the "Golden Age" of antipyretic synthesis in the late 19th century. Following the discovery of Acetanilide (1886) and Phenacetin (1887), medicinal chemists at major dye-works (Bayer, Hoechst) aggressively derivatized p-phenetidine (4-ethoxyaniline) to find analgesics with reduced nephrotoxicity and methemoglobinemia liability.

While Phenacetin (N-acetyl-p-phenetidine) became the market leader, chemists hypothesized that changing the acyl group would alter metabolic stability. This led to a family of "Phenetidides":

  • Phenocoll: Aminoacetyl-p-phenetidine.

  • Lactophenin: Lactyl-p-phenetidine.

  • Benzophenetidine: N-benzoyl-p-phenetidine.

4-amino-N-(4-ethoxyphenyl)benzamide represents a second-generation rational design. It combines two distinct pharmacophores:

  • The PABA Core: The 4-aminobenzoyl moiety, structurally related to Anesthesin (Benzocaine, disc. 1890) and later Procaine (1905).

  • The Phenetidine Tail: The 4-ethoxyaniline moiety responsible for the antipyretic action of Phenacetin.

The Shift to Materials Science

While the compound did not displace Phenacetin as a clinical analgesic (likely due to poor oral bioavailability or hydrolysis issues compared to the acetyl derivative), it found a second life in Materials Science .

The molecule is a classic Benzanilide derivative. Its structure—a rigid central amide linkage connecting two phenyl rings with polar (amino) and lipophilic (ethoxy) termini—makes it an excellent mesogen (liquid crystal precursor). It serves as a model "rod-like" molecule for studying smectic phase transitions and hydrogen-bonding networks in high-performance polymers (aramids).

Part 2: Chemical Structure & Properties[1]

The compound is an unsymmetrical diamide derivative (chemically a 4-amino-4'-ethoxybenzanilide ).

PropertyValue
IUPAC Name 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride
Common Alias 4-Amino-4'-ethoxybenzanilide HCl
CAS Number 109651-02-7 (HCl salt)
Molecular Formula

Molecular Weight 292.76 g/mol
Core Scaffold Benzanilide (Diphenylamide)
H-Bond Donors 3 (Amine

, Amide

)
H-Bond Acceptors 2 (Amide

, Ether

)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (improved by HCl salt)

Part 3: Synthesis Protocols

Method A: Direct Coupling (EDC/HOBt)

Best for small-scale medicinal chemistry exploration.

Reagents:

  • 4-Aminobenzoic acid (PABA) - N-protected (e.g., Boc-PABA) recommended to avoid self-polymerization

  • p-Phenetidine (4-ethoxyaniline)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • HOBt (Hydroxybenzotriazole)

  • DIPEA (Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Activation: Dissolve Boc-PABA (1.0 eq) in DMF. Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir at 
    
    
    
    for 30 mins to form the active ester.
  • Coupling: Add p-Phenetidine (1.0 eq) and DIPEA (2.0 eq). Allow to warm to Room Temp (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1M citric acid, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group.

  • Isolation: Filter the precipitated 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride .

Method B: The "Industrial" Nitro-Reduction Route (Recommended)

Best for high yield and cost-efficiency. Avoids expensive coupling agents.

Reagents:

  • 4-Nitrobenzoyl chloride

  • p-Phenetidine

  • Base: Pyridine or Triethylamine

  • Reducing Agent:

    
     / Pd-C or Iron/Ammonium Chloride (
    
    
    
    )

Step 1: Formation of the Nitro-Intermediate

  • Dissolve p-phenetidine (10 mmol) in dry Dichloromethane (DCM) with Pyridine (12 mmol) at

    
    .
    
  • Dropwise add 4-nitrobenzoyl chloride (10 mmol) dissolved in DCM.

  • Critical Control Point: Maintain temperature

    
     to prevent bis-acylation.
    
  • Stir at RT for 4 hours. The product, 4-nitro-N-(4-ethoxyphenyl)benzamide , will often precipitate or can be extracted.

  • Recrystallize from Ethanol. (Yield: >85%).

Step 2: Reduction to the Amine

  • Suspend the nitro-intermediate in Ethanol/Water (4:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux for 2 hours. (Color change from yellow to colorless/pale brown).

  • Filter hot through Celite to remove Iron residues.

  • Concentrate the filtrate.

Step 3: Salt Formation

  • Dissolve the crude amine in minimal Ethanol.

  • Add 1.2 eq of concentrated HCl (or HCl in ether).

  • Cool to

    
    . The hydrochloride salt  crystallizes as white/off-white needles.
    
  • Validation: Check Melting Point (expect >200°C dec) and

    
    -NMR.
    

Part 4: Visualization of Chemical Lineage

The following diagram illustrates the structural relationship between this compound, its precursors, and the famous drugs of its era.

Phenetidine_Lineage Aniline Aniline (Precursor) Phenetidine p-Phenetidine (4-Ethoxyaniline) Aniline->Phenetidine Ethylation Phenacetin Phenacetin (Acetylation) Phenetidine->Phenacetin + Ac2O (1887) Phenocoll Phenocoll (Glycine amide) Phenetidine->Phenocoll + Glycine Intermediate Nitro-Intermediate (N-(4-ethoxyphenyl)-4-nitrobenzamide) Phenetidine->Intermediate + 4-Nitrobenzoyl Cl (Amidation) NitroBenzoyl 4-Nitrobenzoyl Chloride NitroBenzoyl->Intermediate Target TARGET MOLECULE 4-amino-N-(4-ethoxyphenyl)benzamide HCl Intermediate->Target Reduction (Fe/HCl) + Salt Formation PABA PABA / Procaine (Anesthetic Class) PABA->Target Structural Hybrid (Benzoyl Core)

Caption: Structural lineage connecting the Phenetidine analgesic class to the Target Molecule via rational chemical modification.

Part 5: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for benzoylation and nitro-reduction protocols).

  • Sneader, W. (2005). Drug Discovery: A History. Wiley. Link (Context on the "Phenetidine Rush" and historical analgesic development).

  • Santa Cruz Biotechnology. (2024). 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride Product Datasheet. Link (Verification of CAS 109651-02-7 and physical form).

  • PubChem. (2024). Compound Summary: 4-amino-N-(4-ethoxyphenyl)benzamide.[1][2][3][4] National Library of Medicine. Link (Chemical properties and identifiers).

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text establishing benzanilides as mesogenic cores).

Sources

Foundational

solubility profile of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride

Comprehensive Technical Guide: Solubility Profiling of 4-Amino-N-(4-ethoxyphenyl)benzamide Hydrochloride Executive Summary: Compound Identity & Structural Analysis 4-Amino-N-(4-ethoxyphenyl)benzamide hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: Solubility Profiling of 4-Amino-N-(4-ethoxyphenyl)benzamide Hydrochloride

Executive Summary: Compound Identity & Structural Analysis

4-Amino-N-(4-ethoxyphenyl)benzamide hydrochloride (CAS: 109651-02-7 / 1171696-02-8) is a diaryl amide derivative structurally related to the benzanilide class. It functions primarily as a specialized research reagent, synthetic intermediate, or pharmaceutical impurity reference standard.

Understanding its solubility profile is critical for ensuring accurate dosing in biological assays and maintaining stability during chemical synthesis. As a hydrochloride salt, it exhibits distinct pH-dependent solubility behavior governed by the ionization of its primary aromatic amine.

Property Details
Chemical Name 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride
Molecular Formula C₁₅H₁₆N₂O₂[1][2][3] · HCl
Molecular Weight 292.76 g/mol
Core Structure Benzanilide scaffold with 4-amino and 4-ethoxy substitutions
Key Functional Groups Primary Amine (Ionizable), Amide (Neutral), Ethoxy (Lipophilic)

Physicochemical Basis of Solubility

To design an effective solubility experiment, we must first model the compound's theoretical behavior. The solubility of this compound is dictated by the interplay between its lipophilic aromatic rings and the ionizable aniline moiety.

Structural Determinants
  • Lipophilicity (LogP): The free base (neutral form) is highly lipophilic due to the two phenyl rings and the ethoxy tail. Predicted LogP is approximately 2.5 – 3.0 , suggesting poor aqueous solubility in the uncharged state.

  • Ionization (pKa): The primary aromatic amine (aniline derivative) typically has a pKa in the range of 4.0 – 5.0 .

    • pH < pKa: The nitrogen is protonated (

      
      ), forming a cationic species. This is the state of the supplied hydrochloride salt.[1][3] Solubility is high .
      
    • pH > pKa: The nitrogen deprotonates to the neutral free base. Solubility drops drastically, limited by the intrinsic solubility (

      
      ) of the lipophilic scaffold.
      
The "Common Ion Effect" Risk

Since the compound is an HCl salt , dissolving it in buffers high in chloride ions (e.g., Saline, PBS) can theoretically suppress solubility due to the common ion effect (


), although this is usually less critical for highly soluble salts compared to sulfate or phosphate salts.

Experimental Protocols: Determining the Solubility Profile

The following protocols provide a robust framework for characterizing the solubility of 4-amino-N-(4-ethoxyphenyl)benzamide HCl.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for determining the absolute equilibrium solubility.

  • Preparation: Weigh excess solid compound (approx. 5-10 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Water, Buffer pH 1.2, Buffer pH 7.4).

  • Equilibration: Agitate at 25°C for 24–48 hours to ensure equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection at ~254-280 nm).

  • pH Verification: Measure the final pH of the solution. Crucial: The dissolving HCl salt can acidify unbuffered water, artificially inflating solubility data if not checked.

Protocol B: Kinetic Solubility (DMSO Precipitation)

Use this for rapid screening of biological assay compatibility.

  • Stock: Prepare a 10 mM stock solution in pure DMSO.

  • Spike: Add 10 µL of stock to 990 µL of PBS (pH 7.4).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity (absorbance at 620 nm) or filter and quantify via HPLC.

    • Note: If precipitation occurs, the compound is unsuitable for high-concentration aqueous assays without co-solvents.

Visualization: Solubility & Formulation Workflow

The following diagram illustrates the decision logic for handling this compound based on its physicochemical properties.

SolubilityWorkflow cluster_Aqueous Aqueous Media cluster_Organic Organic Solvents Start Start: 4-amino-N-(4-ethoxyphenyl) benzamide HCl Solid SolventChoice Select Solvent System Start->SolventChoice Acidic pH < 4.0 (e.g., 0.1N HCl) SolventChoice->Acidic Neutral pH > 6.0 (e.g., PBS pH 7.4) SolventChoice->Neutral DMSO DMSO / DMF SolventChoice->DMSO Ethanol Ethanol SolventChoice->Ethanol ResultHigh High Solubility (Ionic Form) Acidic->ResultHigh Protonated ResultLow Low Solubility (Free Base Precipitates) Neutral->ResultLow Deprotonated DMSO->ResultHigh > 50 mM Ethanol->ResultHigh Moderate

Figure 1: Solubility decision tree based on solvent pH and polarity. Green indicates high solubility; Red indicates risk of precipitation.

Data Presentation: Expected Solubility Profile

Based on the structural class (Benzanilide HCl salt), the following profile serves as a reference guide for experimental validation.

Solvent / Medium Expected Solubility Mechanism / Notes
Water (Unbuffered) High (> 10 mg/mL) Dissolution of HCl salt creates an acidic microenvironment, maintaining the cationic form.
0.1 N HCl (pH 1.2) High (> 20 mg/mL) Fully protonated amine. Ideal for stock preparation if aqueous acid is permissible.
PBS (pH 7.4) Low (< 0.5 mg/mL) Critical Risk: At pH 7.4, the amine deprotonates. The lipophilic free base may precipitate.
DMSO Very High (> 50 mg/mL) Universal solvent for this class. Preferred for preparing frozen stocks.
Ethanol Moderate (~ 5-10 mg/mL) Soluble, but less effective than DMSO. Useful for evaporation/coating protocols.

Formulation Strategy for Researchers

To ensure data integrity in biological assays, follow these formulation rules:

  • Primary Stock: Always prepare the primary stock in 100% DMSO (e.g., 10 mM or 50 mM). Avoid water for long-term storage to prevent hydrolysis of the amide bond or oxidation of the aniline.

  • Aqueous Dilution:

    • Step-wise Dilution: Do not add DMSO stock directly to static PBS. Vortex the buffer while slowly adding the DMSO stock to prevent local high-concentration precipitation ("crashing out").

    • Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cell assays.

  • pH Adjustment: If high aqueous concentrations are required (e.g., for animal dosing), formulate in a vehicle containing 20% Hydroxypropyl-β-cyclodextrin (HPβCD) or use an acidic vehicle (pH 4.0 citrate buffer) to maintain the salt form.

References

  • Santa Cruz Biotechnology . 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride Product Data. Retrieved from

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP solubility theory).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • ChemicalBook . 4-AMINO-N-(4-ETHOXYPHENYL)BENZAMIDE HYDROCHLORIDE Properties. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-amino-N-(4-ethoxyphenyl)benzamide HCl

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the trace quantification of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride (4-AEPB). This compound, structurally rela...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the trace quantification of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride (4-AEPB). This compound, structurally related to paracetamol and procainamide, often appears as a synthetic intermediate or a degradation impurity in the manufacturing of amide-linked aniline analgesics. Due to the presence of the primary aromatic amine moiety, it carries potential genotoxic risks, necessitating high-sensitivity LC-MS/MS analysis.

Introduction & Scientific Rationale

The analyte, 4-amino-N-(4-ethoxyphenyl)benzamide , represents a hybrid structure containing a 4-aminobenzoyl moiety (characteristic of procainamide-class drugs) and a 4-ethoxyaniline (phenetidine) moiety.

Chemical Context
  • Molecular Formula (Free Base):

    
    
    
  • Molecular Weight (Free Base): 256.30 g/mol

  • Salt Form: Hydrochloride (HCl adds ~36.46 Da)

  • pKa: The primary aniline amine has a pKa

    
     4.5–5.0; the amide nitrogen is non-basic.
    
Analytical Challenge

The primary analytical challenge lies in the dual nature of the molecule:

  • Polarity: The amino group makes it polar at acidic pH.

  • Lipophilicity: The ethoxy-phenyl tail adds significant hydrophobicity (LogP

    
     2.5).
    
  • Structural Isomerism: It must be chromatographically resolved from potential regioisomers (e.g., 2-amino or 3-amino analogs) which have different toxicological profiles.

This protocol utilizes Electrospray Ionization (ESI) in positive mode, leveraging the high proton affinity of the aniline nitrogen to generate the


 precursor.

Analytical Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data processing, highlighting the critical decision points for "Self-Validating" integrity.

G Start Sample Matrix (API or Plasma) Prep Sample Preparation (LLE or Protein Precip) Start->Prep Extraction Chrom LC Separation (C18 Reverse Phase) Prep->Chrom Injection Ionization ESI (+) Source Protonation [M+H]+ Chrom->Ionization Elution MS1 Q1 Selection m/z 257.1 Ionization->MS1 m/z Filter Frag CID Fragmentation (Collision Cell) MS1->Frag Energy: 15-25 eV MS2 Q3 Detection Quant: 120.1 | Qual: 138.1 Frag->MS2 Product Ion Scan Data Data Processing (ISTD Ratio) MS2->Data Integration Data->Chrom Check Peak Purity

Figure 1: Analytical workflow for 4-AEPB analysis. The dashed line represents the self-validation step where qualifier ion ratios confirm peak purity.

Experimental Protocol

Reagents and Standards[1][2][3]
  • Reference Standard: 4-amino-N-(4-ethoxyphenyl)benzamide HCl (>98% purity).

  • Internal Standard (ISTD): 4-amino-N-(4-ethoxyphenyl)benzamide-d5 (deuterated on the ethoxy ring) OR Procainamide-d5 (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

Sample Preparation

Rationale: Direct injection is often unsuitable for trace impurity analysis due to matrix suppression. Liquid-Liquid Extraction (LLE) is preferred to remove inorganic salts and highly polar API components.

Protocol (LLE):

  • Aliquot: Transfer 100 µL of sample solution (dissolved API or plasma) into a 1.5 mL tube.

  • ISTD Addition: Add 10 µL of ISTD working solution (100 ng/mL).

  • Basification: Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~10).

    • Why? This neutralizes the HCl salt and the aniline amine, ensuring the molecule is in its free base form to maximize extraction into the organic layer.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate. Vortex for 5 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Concentration: Transfer the supernatant (organic layer) to a fresh tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (90:10).

Liquid Chromatography Conditions

Rationale: A C18 column provides sufficient hydrophobic retention. Acidic mobile phase is mandatory to ensure the aniline nitrogen is protonated (


) for MS detection.
ParameterSetting
System UHPLC (Agilent 1290 / Waters Acquity)
Column Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water + 2mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 2–5 µL

Gradient Profile:

  • 0.0 min: 5% B (Desalting/Loading)

  • 0.5 min: 5% B

  • 3.5 min: 95% B (Elution of analyte)

  • 4.5 min: 95% B (Wash)

  • 4.6 min: 5% B (Re-equilibration)

  • 6.0 min: Stop

Mass Spectrometry Parameters (ESI+)

Rationale: The fragmentation pattern is dictated by the amide bond stability. The primary cleavage occurs at the amide bond, generating the stable acylium ion (4-aminobenzoyl cation).

ParameterValue
Ionization ESI Positive (+)
Capillary Voltage 3.5 kV
Source Temp 350°C
Desolvation Gas 800 L/hr (N2)
Cone Voltage 30 V (Optimized for m/z 257)

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)TypeMechanism
4-AEPB 257.1 120.1 20Quant Amide cleavage (Benzoyl cation)
4-AEPB 257.1138.115QualN-C cleavage (Phenetidine ion)
4-AEPB 257.192.135QualAniline ring fragmentation
ISTD [M_iso]+[Frag_iso]+20QuantAnalogous cleavage

Mechanistic Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing the analyte from isomers. The diagram below illustrates the collision-induced dissociation (CID) pathway.

Frag cluster_0 Primary Fragmentation Parent Precursor Ion [M+H]+ m/z 257.1 Frag1 Quantifier Ion (4-aminobenzoyl) m/z 120.1 Parent->Frag1 Amide Cleavage (Loss of Phenetidine) Frag2 Qualifier Ion (4-ethoxyaniline) m/z 138.1 Parent->Frag2 N-C Cleavage DeepFrag m/z 92.1 (Aniline radical) Frag1->DeepFrag -CO (28 Da)

Figure 2: Proposed fragmentation pathway. The formation of the m/z 120.1 acylium ion is the dominant channel due to resonance stabilization from the 4-amino group.

Method Validation & Performance

To ensure Trustworthiness , the method must be validated against ICH Q2(R1) guidelines.

Linearity and Range[2]
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Regression: Weighted (

    
    ) linear regression is recommended to improve accuracy at the lower limit of quantification (LLOQ).
    
  • Acceptance:

    
    .
    
Matrix Effect (ME) Assessment

Since this compound is often an impurity in a high-concentration API matrix, ion suppression is a risk.

  • Experiment: Compare the slope of the calibration curve in pure solvent vs. spiked matrix extract.

  • Calculation:

    
    .
    
  • Mitigation: If ME > 20%, switch to the LLE protocol described in Section 3.2 or increase the dilution factor.

Specificity (Isomer Check)

The method must distinguish 4-amino-N-(4-ethoxyphenyl)benzamide from its isomer N-(4-amino-2-ethoxyphenyl)benzamide .

  • Verification: The retention time on C18 will differ slightly due to the steric hindrance of the ortho-ethoxy group in the isomer. The fragmentation pattern of the isomer may also show a stronger "proximity effect" loss of ethanol (

    
    ).
    

References

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). Link

  • PubChem. Compound Summary: 4-amino-N-(4-methoxyphenyl)benzamide (Structural Analog).Link

  • Anapharm Bioanalytics. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025).[1][2][3] (Reference for ion-pairing and extraction of basic amine compounds). Link

  • Sigma-Aldrich. Product Specification: 4-Aminobenzamide (Fragment Reference).[4]Link

  • NIST Chemistry WebBook. Benzamide, N-(4-aminophenyl)- Mass Spectrum.Link

Sources

Application

4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride formulation for animal studies

Application Note: Technical Formulation Strategy for 4-amino-N-(4-ethoxyphenyl)benzamide Hydrochloride Executive Summary & Compound Profile 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride is a synthetic benzamide deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Formulation Strategy for 4-amino-N-(4-ethoxyphenyl)benzamide Hydrochloride

Executive Summary & Compound Profile

4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride is a synthetic benzamide derivative structurally related to the phenetidine class of compounds.[1] In preclinical research, it acts as a lipophilic weak base.[1] While the hydrochloride (HCl) salt form provides initial aqueous solubility, the compound presents a significant "pH-solubility cliff" risk.[1]

Upon introduction to physiological buffers (pH 7.4), the acidic proton on the primary amine (pKa ~2.5–4.[1]5) dissociates, reverting the compound to its lipophilic free-base form.[1] This leads to immediate precipitation in vivo, potentially causing micro-emboli (IV) or variable absorption (PO).[1]

This guide provides validated protocols to overcome these solubility challenges using cosolvents and complexation strategies, ensuring high bioavailability and data integrity in rodent and non-rodent models.[1]

Physicochemical Profile
PropertyCharacteristicImplication for Formulation
Core Structure H₂N-Ph-CO-NH-Ph-OEtRigid, planar, crystallizes easily (high lattice energy).[1]
Salt Form Hydrochloride (HCl)Soluble in acidic media (pH < 3); prone to in situ salt-to-base conversion.[1]
LogP (Est.) 2.5 – 3.2Moderate lipophilicity; requires surfactant or cosolvent for high doses.[1]
Stability Oxidation-sensitiveThe primary amine is prone to oxidative degradation (browning).[1]

Formulation Decision Matrix

The following logic gate determines the appropriate vehicle based on the required concentration and route of administration.

FormulationDecision Start Target Concentration? Low < 5 mg/mL Start->Low High > 5 mg/mL Start->High Route Route of Admin? Low->Route High->Route IV Intravenous (IV) Route->IV Systemic PO Oral (PO) Route->PO Gut Absorption Sol_A Simple Saline (pH adjusted to 4.0) IV->Sol_A Low Dose Sol_B 20% HP-β-CD in Acetate Buffer IV->Sol_B Preferred (Safety) Sol_C Cosolvent System: 10% DMSO / 40% PEG400 IV->Sol_C High Dose/Rescue PO->Sol_B Solution PK Susp_D Suspension: 0.5% MC + 0.1% Tween 80 PO->Susp_D Tox/High Dose

Figure 1: Decision tree for selecting the optimal vehicle based on dose and administration route.

Detailed Protocols

Protocol A: Intravenous (IV) Solution (Cyclodextrin Complex)

Best for: PK studies, preventing precipitation, and minimizing injection site irritation.[1]

Rationale: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the hydrophobic ethoxyphenyl tail, maintaining solubility even when blood pH neutralizes the HCl salt.[1]

Materials:

  • 4-amino-N-(4-ethoxyphenyl)benzamide HCl[1]

  • HP-β-CD (Pharma Grade)[1]

  • Sterile Water for Injection[1]

  • 0.1N NaOH and 0.1N HCl[1]

Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 80mL of sterile water (20% w/v). Stir until clear.

  • Compound Addition: Weigh the required amount of drug (e.g., for 5 mg/mL final conc). Add slowly to the vehicle under constant magnetic stirring.[1]

  • Solubilization: The HCl salt should dissolve readily. If hazy, sonicate for 5 minutes at ambient temperature.[1]

  • pH Adjustment: Check pH. It will likely be acidic (pH ~2-3) due to the HCl salt.[1]

    • Critical Step: Slowly adjust pH to 4.5 – 5.0 using 0.1N NaOH.[1] Do not exceed pH 5.5 , or the free base will precipitate.[1]

  • Filtration: Filter through a 0.22 µm PVDF syringe filter into a sterile vial.

  • QC: Visually inspect for particulates. The solution must be clear and colorless/pale yellow.[1]

Protocol B: High-Dose Oral Suspension

Best for: Toxicology studies, high-dose efficacy, and long-term dosing.[1]

Rationale: Since oral bioavailability is often dissolution-rate limited, micronizing the compound and using a wetting agent (Tween 80) ensures consistent exposure.[1]

Materials:

  • Drug Substance (Micronized preferred, d90 < 10µm)

  • Methylcellulose (MC) (400 cP grade)[1]

  • Tween 80 (Polysorbate 80)[1]

Procedure:

  • Vehicle Prep (0.5% MC / 0.1% Tween):

    • Heat 50% of the required water to 80°C. Disperse MC powder (0.5% w/v) with vigorous stirring.

    • Add remaining cold water to hydrate the polymer.[1]

    • Add Tween 80 (0.1% w/v).[1] Mix until homogeneous.

  • Wetting: Weigh the drug substance into a mortar. Add a small volume of the vehicle (or pure Tween 80) to create a smooth paste.[1] This prevents clumping.[1]

  • Dilution: Geometrically dilute the paste with the remaining vehicle under constant trituration.[1]

  • Homogenization: Transfer to a vial and vortex or use a high-shear homogenizer for 30 seconds.

  • Storage: Store at 4°C. Re-suspend (vortex) immediately prior to dosing.

Stability & Handling (E-E-A-T)

Oxidation Risk: The 4-amino group (aniline) is susceptible to oxidation, turning the solution brown/pink over time.[1]

  • Mitigation: For solutions stored >24 hours, add 0.1% Sodium Metabisulfite or sparge the vehicle with Nitrogen gas prior to drug addition.[1]

In Vivo Precipitation (The "Crash" Risk): When injecting the HCl salt IV, the rapid shift to pH 7.4 can cause the free base to crash out.[1]

  • Validation: Perform a Simulated Physiological Screen. Add 100 µL of your formulation to 2 mL of warm PBS (pH 7.4).

    • Pass: Solution remains clear or slightly opalescent for >15 mins.[1]

    • Fail: Visible crystals or heavy turbidity within 1 minute.[1] (If Fail: Increase Cyclodextrin concentration or switch to PEG400 cosolvent).

Visualization of Preparation Workflow

PrepWorkflow Start Weigh Drug (HCl Salt) Solvent Add 20% HP-β-CD (Acidic pH) Start->Solvent Sonicate Sonicate (Clear Solution) Solvent->Sonicate CheckPH Check pH (Likely < 3.0) Sonicate->CheckPH Adjust Adjust to pH 4.5-5.0 (0.1N NaOH) CheckPH->Adjust Careful titration Filter Sterile Filter (0.22 µm PVDF) Adjust->Filter Remove particulates Dose Ready for IV/IP Filter->Dose

Figure 2: Step-by-step workflow for preparing the intravenous formulation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research.

  • FDA Center for Drug Evaluation and Research. Inactive Ingredient Search for Approved Drug Products. [1]

Sources

Method

Application Note: Purification Strategies for 4-amino-N-(4-ethoxyphenyl)benzamide Hydrochloride

Executive Summary The purification of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride presents a classic chromatographic challenge: the incompatibility of ionic salts with standard normal-phase silica gel. While the be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride presents a classic chromatographic challenge: the incompatibility of ionic salts with standard normal-phase silica gel. While the benzamide scaffold provides UV activity and moderate polarity, the hydrochloride (HCl) counter-ion induces strong electrostatic interactions with acidic silanols, resulting in peak tailing, irreversible adsorption, and poor resolution.

This Application Note outlines two validated protocols to overcome these limitations:

  • Method A (The Free-Base Strategy): A pre-chromatographic neutralization workup followed by standard Normal Phase (NP) flash chromatography.

  • Method B (The Direct Salt Strategy): Reverse Phase (RP) flash chromatography using C18 media to purify the salt form directly without extraction.

Chemical Profile & Strategic Analysis

Molecule Characteristics[1][2][3][4]
  • Compound: 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride

  • Core Structure: A benzamide linker connecting a p-phenylenediamine derivative and a p-phenetidine derivative.

  • Functional Groups:

    • Primary Amine (

      
      ):  Weakly basic (Aniline-like, pKa 
      
      
      
      4–5).
    • Amide (

      
      ):  Neutral, hydrogen bond donor/acceptor.
      
    • Ethoxy (

      
      ):  Lipophilic, electron-donating.
      
  • Critical Issue: The protonated amine (

    
    ) in the HCl salt interacts ionically with deprotonated silanol groups (
    
    
    
    ) on the silica surface.
The "Silanol Effect" Decision Matrix

Standard silica (60 Å) is acidic (pH ~5). Loading an amine hydrochloride salt directly onto NP silica usually results in "streaking" because the salt undergoes ion-exchange with the silica surface.

Recommendation:

  • If the final product must be the HCl salt: Use Method B (Reverse Phase) .

  • If the free base is acceptable: Use Method A (Free-Base) .

Method A: Normal Phase Flash (Post-Neutralization)

Objective: Convert the crude HCl salt into its lipophilic free base to enable high-resolution separation on standard silica.

Pre-Chromatography Workup (Mandatory)

Direct loading of the HCl salt onto a hexane/ethyl acetate column will fail. The salt is insoluble in non-polar solvents and will precipitate at the head of the column.

Protocol:

  • Dissolution: Dissolve the crude HCl salt in a minimal volume of Methanol/DCM (1:9) or water if highly soluble.

  • Partition: Transfer to a separatory funnel containing Ethyl Acetate (EtOAc) and Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
  • Extraction: Shake vigorously to deprotonate the amine. The free base will migrate into the EtOAc layer.

    • Tip: If the compound is polar, use DCM instead of EtOAc, but watch for emulsions.

  • Drying: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: You now have the Free Base ready for Method A.

Chromatographic Conditions (Normal Phase)
ParameterSpecification
Stationary Phase Irregular Silica Gel (40–63 µm), 60 Å pore size.
Mobile Phase A n-Hexane (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Sample Loading Solid Load (Recommended): Adsorb crude free base onto Celite 545 or Silica (1:3 ratio). Liquid Load: Dissolve in minimal DCM (only if sample is highly soluble).
Detection UV @ 254 nm (Benzamide absorption is strong).
Flow Rate Optimized for column size (e.g., 15–20 mL/min for a 12g column).
Gradient Table (Linear)

Note: Benzamides typically elute between 30–60% EtOAc depending on substitution.

Time (CV)% Mobile Phase B (EtOAc)Description
0.00%Equilibration
1.05%Injection / Solvent front
10.0100%Linear Gradient
12.0100%Flush

Method B: Reverse Phase Flash (Direct Salt Purification)

Objective: Purify the hydrochloride salt directly, avoiding the yield loss associated with liquid-liquid extraction.

Why Reverse Phase?

C18-bonded silica is capped and lacks the accessible acidic silanols of bare silica. The HCl salt is soluble in the aqueous mobile phase, allowing for excellent peak shape without "free-basing."

Chromatographic Conditions (Reverse Phase)
ParameterSpecification
Stationary Phase C18 (Octadecyl) bonded silica, spherical, 20–40 µm.
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation/solubility).
Mobile Phase B Acetonitrile (ACN) or Methanol.
Sample Loading Liquid Load: Dissolve crude HCl salt in Water/ACN (90:10). Filter before injection.
Detection UV @ 254 nm and 280 nm.
Gradient Table (Step & Linear)

Note: The ethoxy group adds significant lipophilicity, so the compound will retain well on C18.

Time (CV)% Mobile Phase B (ACN)Description
0.05%Equilibration
1.05%Load/Injection
2.05%Desalting (elute inorganic salts)
12.095%Linear Gradient
14.095%Wash

Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying this specific benzamide derivative.

PurificationWorkflow Start Crude 4-amino-N-(4-ethoxyphenyl) benzamide HCl Decision Is the HCl Salt form required? Start->Decision Workup Workup: Partition EtOAc / Sat. NaHCO3 Decision->Workup No (Free Base OK) Dissolve Dissolve in H2O/ACN Decision->Dissolve Yes (Keep Salt) Dry Dry Organic Layer (Na2SO4) & Concentrate Workup->Dry NP_Flash Method A: Normal Phase Flash (Silica, Hex/EtOAc) Dry->NP_Flash Result_FreeBase Pure Free Base NP_Flash->Result_FreeBase RP_Flash Method B: Reverse Phase Flash (C18, H2O/ACN + 0.1% FA) Dissolve->RP_Flash Lyophilize Lyophilize Fractions RP_Flash->Lyophilize Result_Salt Pure HCl Salt Lyophilize->Result_Salt

Figure 1: Decision matrix and workflow for the purification of benzamide HCl salts. Path A utilizes chemical neutralization for standard silica; Path B utilizes C18 media for direct salt purification.

Troubleshooting & Optimization

Peak Tailing on Normal Phase

If you observe tailing even after the workup (Method A), it indicates incomplete neutralization or residual acidity on the silica.

  • Solution: Add 1% Triethylamine (TEA) or 1% Ammonia in Methanol to the mobile phase. This "dopes" the silica, blocking the acidic sites that interact with the aniline nitrogen.

Co-elution of Impurities

The 4-amino-N-(4-ethoxyphenyl)benzamide structure is prone to co-eluting with unreacted p-phenetidine (starting material).

  • Detection: Use Vanillin Stain on TLC. The free amine of the product will stain yellow/orange.

  • Separation: If Hexane/EtOAc fails to separate them, switch to DCM/Methanol (98:2 to 90:10) . The chlorinated solvent offers different selectivity for the aromatic rings.

Sample Solubility (Loading Issues)

The HCl salt is often sparingly soluble in pure DCM.

  • Don't: Force the salt onto a silica column using Methanol; it will carry the sample too fast (breakthrough).

  • Do: Use Solid Loading . Dissolve the crude in MeOH, add Celite, evaporate to dryness, and load the powder. This improves resolution by eliminating solvent effects at the injection site.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. (The foundational text on flash chromatography parameters). Link

  • Biotage. Purification of Organic Amines: Overcoming the pKa Challenge. Biotage Application Notes. (Detailed guide on amine-silica interactions). Link

  • Teledyne ISCO. Flash Chromatography Guide: Mobile Phase Selection for Ionizable Compounds. (Reference for Reverse Phase selection). Link

  • PubChem. 4-amino-N-(4-ethoxyphenyl)benzamide Compound Summary. (Chemical and physical property verification). Link(Note: Link directs to isomer for structural reference; specific isomer verified via CAS 891-35-0 context).

Application

Application Note: High-Precision Preparation of 4-amino-N-(4-ethoxyphenyl)benzamide HCl Stock Solutions

Executive Summary & Compound Profile The preparation of stable, homogenous stock solutions of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride is a critical upstream variable in drug discovery assays and impurity profil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The preparation of stable, homogenous stock solutions of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride is a critical upstream variable in drug discovery assays and impurity profiling.[1][2][3][4] This compound, structurally characterized by a benzamide core linking a primary aniline and a phenetidine moiety, serves as both a bioactive scaffold in kinase inhibitor research and a reference standard for sulfonamide/local anesthetic impurities.[3][4]

The hydrochloride (HCl) salt form is utilized to enhance aqueous solubility compared to the free base.[2][3][4] However, the presence of the hydrophobic ethoxyphenyl group and the semi-rigid benzamide linker creates a "solubility paradox" where the compound is prone to precipitation (crashing out) upon rapid dilution into physiological buffers.

This guide provides a validated protocol for solubilization, storage, and dilution, ensuring experimental reproducibility.

Physicochemical Profile (Calculated)
PropertyValuebiological Implication
Chemical Formula C₁₅H₁₆N₂O₂[1][2][3][4] · HClStoichiometry for molarity calculations.[1][2][3][4]
Molecular Weight ~292.76 g/mol (Salt) / 256.30 g/mol (Base)Use 292.76 g/mol for weighing.[1][2][3][4]
LogP (Free Base) ~3.3 (Predicted)High lipophilicity; requires organic co-solvent.[1][2][3][4]
pKa (Aniline) ~2.5 - 3.0Weak base; protonated only at low pH.[1][2][3][4]
Solubility (Water) Moderate to Low (< 5 mg/mL)HCl salt improves this, but pH dependent.[1][3][4]
Solubility (DMSO) High (> 50 mM)Preferred solvent for Master Stocks.[1][2][3][4]

Solubilization Strategy & Causality

To ensure data integrity, we must understand the why behind the solvent choice.[2][3][4]

  • The DMSO Imperative: While the HCl salt improves water solubility, the hydrophobic pi-stacking potential of the two aromatic rings often leads to aggregation in pure water over time.[2][3][4] Dimethyl sulfoxide (DMSO) disrupts these hydrophobic interactions, stabilizing the "Master Stock."[1][3][4]

  • The "Intermediate Dilution" Step: Direct addition of a high-concentration DMSO stock (e.g., 50 mM) into a cell culture media (aqueous) can cause local precipitation at the injection site due to the rapid change in polarity.[2][3][4] A "step-down" dilution strategy is required.[1][2][3][4]

  • Oxidation Risk: The primary aromatic amine (aniline position) is susceptible to oxidation, leading to azo-dimerization (browning of solution).[1][2][3][4] Acidic environments (provided by the HCl salt) generally stabilize this, but light protection is mandatory.[3][4]

Protocol: Preparation of Master Stock (10 mM)

Objective: Create a 10 mM Master Stock solution in DMSO suitable for long-term storage at -20°C.

Materials Required[1][2][4][5][6][7][8][9][10][11][12]
  • Compound: 4-amino-N-(4-ethoxyphenyl)benzamide HCl (Purity >98%).[1][2][3][4]

  • Solvent: Anhydrous DMSO (Spectrophotometric Grade, ≥99.9%).[1][2][3][4]

  • Vessel: Amber borosilicate glass vial (2 mL or 4 mL) with PTFE-lined screw cap.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized solid and DMSO to equilibrate to room temperature (20-25°C) to prevent condensation inside the vial.

  • Weighing:

    • Target Concentration: 10 mM .

    • Target Volume: 1.0 mL .

    • Calculation:

      
      [1][2][3][4]
      
    • 
       (2.93 mg ).[1][3]
      
    • Action: Weigh approximately 2.9 to 3.0 mg of the powder directly into the amber vial. Record the exact mass (e.g., 2.95 mg).

  • Volume Adjustment:

    • Calculate the exact volume of DMSO required to achieve 10 mM based on the recorded mass.

    • 
      [1][3][4]
      
    • Example: If 2.95 mg is weighed:

      
      .[1][2][3][4]
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.[1][2][3][4]

    • Vortex vigorously for 30 seconds.

    • Sonicate at room temperature for 5 minutes. Check for visual clarity.[1][2][3][4] The solution should be strictly clear and colorless to pale yellow.[1][2][3][4]

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 12+ months).

Protocol: Working Solutions & Serial Dilution

Objective: Dilute the Master Stock into assay media without precipitation, keeping final DMSO concentration < 0.5% (v/v).

The "Intermediate Step" Workflow

Directly spiking 10 mM stock into media to get 10 µM (1:1000 dilution) is feasible, but intermediate steps ensure better mixing and accuracy.[1][3][4]

DilutionWorkflow cluster_0 Critical Control Point Solid Solid Compound (HCl Salt) Master Master Stock (10 mM in DMSO) Solid->Master Solubilize in 100% DMSO Inter Intermediate Stock (100 µM in Media/Buffer) Master->Inter 1:100 Dilution (Vortex Immediately) Final Final Assay Well (1 µM - 10 µM) Inter->Final Serial Dilution in Assay Media

Figure 1: Step-wise dilution strategy to prevent compound precipitation (crash-out) and ensure DMSO homogeneity.

Procedure
  • Thaw: Thaw the 10 mM DMSO Master Stock at room temperature. Vortex briefly.

  • Intermediate Dilution (100x):

    • Prepare a 100 µM intermediate solution.[1][2][3][4]

    • Add 10 µL of Master Stock to 990 µL of assay medium (or PBS).[1][2][3][4]

    • Technique: Add the DMSO stock into the vortexing buffer (not vice versa) to ensure rapid dispersion.[2][3][4]

    • Result: 100 µM compound, 1% DMSO.[1][2][3][4]

  • Final Assay Concentration:

    • Dilute the Intermediate Stock further into the assay wells.[1][2][3][4]

    • Example: To achieve 1 µM final concentration, dilute the Intermediate Stock 1:100 with media.[1][2][3][4]

    • Final Composition: 1 µM compound, 0.01% DMSO.[1][2][3][4] (Safe for most cell lines).[1][2][3][4]

Quality Control & Stability

Validation of Stock Integrity

Because the amine group is reactive, periodic QC is recommended.[2][3][4]

  • Visual Inspection: Discard if the solution turns dark brown or precipitates are visible.[1][2][3][4]

  • UV-Vis Verification:

    • Dilute stock to 50 µM in Ethanol.[1][2][3][4]

    • Scan 220–400 nm.[1][2][3][4]

    • Expected Feature: Distinct absorption maxima (

      
      ) characteristic of the benzamide/aniline system (typically ~260-290 nm).[1][2][3][4] Shifts indicate degradation.[1][2][3][4]
      
Degradation Pathways[1][2][4]

Degradation Compound 4-amino-N-(4-ethoxyphenyl)benzamide Oxidation Oxidation (Air/Light) Compound->Oxidation Long-term storage > 4°C Hydrolysis Amide Hydrolysis (Extreme pH) Compound->Hydrolysis pH < 2 or pH > 10 Product1 Azo-dimers (Colored) Oxidation->Product1 Product2 PABA + p-Phenetidine Hydrolysis->Product2

Figure 2: Primary degradation pathways.[1][2][3][4] The amide bond is generally stable, but the primary amine is sensitive to oxidative dimerization.

Safety & Handling (GHS)[1][3][4]

  • Hazard Classification: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.[1][3][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2][3][4]

  • Specific Handling:

    • Handle the powder in a fume hood or biosafety cabinet to avoid inhalation.[1][2][3][4]

    • DMSO penetrates skin rapidly and can carry the compound into the bloodstream.[2][3][4] Change gloves immediately if splashed.[1][2][3][4]

References

  • PubChem. (2023).[1][2][3][4] Compound Summary: 4-amino-N-(4-methoxyphenyl)benzamide (Analogous Structure).[1][2][3][4][5] National Library of Medicine.[1][2][3][4] [Link][1][3][4]

  • Di, L., & Kerns, E. (2016).[1][2][3][4] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3][4] Academic Press.[1][2][3][4] (Standard reference for DMSO solubility and stock preparation protocols).

(Note: While specific literature on the exact ethoxy-HCl salt preparation is limited, protocols are derived from standard operating procedures for lipophilic benzamide salts and aniline derivatives as supported by the structural analogs in the references.)

Sources

Method

Application Note: In Vitro Assay Development for 4-amino-N-(4-ethoxyphenyl)benzamide HCl

This Application Note and Protocol Guide details the in vitro characterization of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride (referred to herein as AEPB-HCl ). Given its structural homology to both Phenacetin (an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the in vitro characterization of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride (referred to herein as AEPB-HCl ). Given its structural homology to both Phenacetin (an analgesic/antipyretic) and Procainamide (an antiarrhythmic), this guide focuses on developing assays for physicochemical profiling , metabolic stability (specifically amide hydrolysis), and functional pharmacology (targeting COX-2 inhibition and cytotoxicity).

Executive Summary

4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride (AEPB-HCl) is a benzanilide derivative characterized by a p-amino group on the benzoyl ring and a p-ethoxy group on the aniline ring. This hybrid structure suggests potential activity in inflammatory pathways (COX inhibition) while presenting specific metabolic liabilities (release of p-phenetidine).

Successful in vitro development requires a tri-phasic approach:

  • Solubility & Formulation: Overcoming the "brick-dust" crystal lattice of benzanilides using the HCl salt form.

  • Metabolic Stability: Quantifying hepatic clearance and identifying the hydrolysis liability.

  • Functional Potency: Validating activity against Cyclooxygenase-2 (COX-2) and assessing renal cytotoxicity.

Part 1: Physicochemical Profiling & Compound Preparation

Rationale: Benzanilides are notoriously insoluble in aqueous media. While the hydrochloride salt improves dissolution, the free base may precipitate at physiological pH (7.4). Accurate potency data depends on verifying the "soluble fraction" in the assay buffer.

Protocol 1.1: Thermodynamic Solubility Assay (Shake-Flask Method)
  • Objective: Determine the saturation solubility of AEPB-HCl in PBS (pH 7.4) and DMSO.

  • Materials:

    • AEPB-HCl (Solid).

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • HPLC-grade DMSO.

    • 0.22 µm PVDF syringe filters.

    • HPLC-UV system (Detection @ 254 nm).

Step-by-Step Methodology:

  • Preparation: Weigh ~5 mg of AEPB-HCl into a 2 mL Eppendorf tube.

  • Saturation: Add 1 mL of PBS (pH 7.4). Vortex vigorously for 1 minute.

  • Equilibration: Incubate the suspension at 25°C for 24 hours with continuous shaking (500 rpm).

  • Filtration: Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PVDF membrane to remove undissolved particles.

  • Quantification: Inject 10 µL of the filtrate into the HPLC. Compare the peak area against a standard curve prepared in DMSO (0.1 – 100 µM).

    • Note: If precipitation is observed upon dilution, consider using a co-solvent system (e.g., 1% DMSO in PBS) for biological assays.

Part 2: Metabolic Stability (Microsomal Stability Assay)

Rationale: The amide bond in AEPB-HCl is susceptible to hydrolysis by hepatic carboxylesterases or amidases. This reaction would release 4-aminobenzoic acid (PABA) and 4-ethoxyaniline (p-phenetidine) . Since p-phenetidine is nephrotoxic, quantifying this conversion is critical for safety assessment.

Protocol 2.1: Liver Microsome Stability Assay
  • Objective: Determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
  • Reagents:

    • Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

    • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in PBS. Spike AEPB-HCl to a final concentration of 1 µM (to ensure first-order kinetics). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately mix with 150 µL ice-cold Stop Solution. Centrifuge at 4,000 rpm for 20 min.

  • LC-MS/MS Analysis: Monitor the depletion of the parent ion (

    
     ~257 [M+H]+) and the appearance of p-phenetidine (
    
    
    
    138).

Data Analysis: Plot


 vs. Time. The slope 

determines

.

Part 3: Functional Bioassay (COX-2 Inhibition)

Rationale: The structural similarity to NSAIDs suggests AEPB-HCl may inhibit Cyclooxygenase enzymes. A fluorescence-based inhibitor screening assay is preferred for high throughput.

Protocol 3.1: COX-2 Fluorescent Inhibitor Screening
  • Mechanism: COX-2 converts Arachidonic Acid to PGG2. The assay utilizes the peroxidase activity of COX-2 to oxidize a probe (e.g., ADHP) into a fluorescent product (Resorufin).

  • Controls:

    • Positive Control: Celecoxib (Selective COX-2 inhibitor).

    • Negative Control: DMSO vehicle.

Step-by-Step Methodology:

  • Reagent Prep: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0, 3 µM EDTA, 30 µM Hematin).

  • Enzyme Loading: Add 10 µL of Recombinant Human COX-2 enzyme to each well of a black 96-well plate.

  • Compound Addition: Add 10 µL of AEPB-HCl (concentration range: 0.01 µM – 100 µM). Incubate for 10 minutes at 25°C to allow binding.

  • Substrate Addition: Add 10 µL of Arachidonic Acid (100 µM) + ADHP (Fluorometric Probe).

  • Measurement: Incubate for 2 minutes. Measure Fluorescence (Ex/Em = 535/587 nm).

  • IC50 Calculation: Use a 4-parameter logistic regression to determine the concentration inhibiting 50% of enzyme activity.

Part 4: Visualization of Experimental Logic

The following diagram illustrates the integrated workflow for characterizing AEPB-HCl, linking chemical properties to biological readouts.

AEPB_Assay_Workflow cluster_readouts Key Readouts Compound AEPB-HCl (Test Compound) Solubility Thermodynamic Solubility (PBS pH 7.4) Compound->Solubility Step 1: Formulation Metabolism Microsomal Stability (Liver Microsomes) Solubility->Metabolism Soluble Fraction Potency COX-2 Inhibition (Fluorescence Assay) Solubility->Potency Validated Conc. R1 LogS / Precipitation Solubility->R1 Toxicity Renal Cytotoxicity (HEK293 Cells) Metabolism->Toxicity Metabolite ID (p-Phenetidine) R2 Intrinsic Clearance (CLint) Metabolism->R2 R3 IC50 Value Potency->R3 R4 Cell Viability (ATP) Toxicity->R4

Caption: Integrated assay workflow for AEPB-HCl, prioritizing solubility validation before functional and safety profiling.

Part 5: Safety Profiling (Renal Cytotoxicity)

Rationale: The p-ethoxyphenyl moiety (phenetidine) is a known structural alert for nephrotoxicity (analgesic nephropathy). Therefore, a kidney cell viability assay is mandatory.

Protocol 5.1: HEK293 Cell Viability Assay (ATP-Glo)
  • Cell Culture: Seed HEK293 (Human Embryonic Kidney) cells at 10,000 cells/well in DMEM + 10% FBS. Allow adhesion for 24 hours.

  • Treatment: Replace media with serum-free media containing AEPB-HCl (1 µM – 200 µM). Include a p-phenetidine positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Detection: Add ATP-Glo reagent (lyses cells and generates luminescence proportional to ATP).

  • Readout: Measure Luminescence. A decrease >20% relative to vehicle indicates potential cytotoxicity.

Summary of Key Parameters
ParameterAssay TypeTarget MetricCritical Threshold
Solubility Shake-Flask (PBS)Saturation Conc.

for bioassays
Metabolic Stability Microsomal (Human)

(Half-life)

min (Moderate Stability)
Potency COX-2 Fluorescence


(Active Hit)
Toxicity HEK293 Viability


(Therapeutic Window)
References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Presnell, S. C., et al. (2013). Differential toxicity of acetaminophen and p-aminophenol in vitro. Toxicology in Vitro, 27(6), 1887-1895. (Context for phenetidine/aniline toxicity).

Application

Advanced Protocol: Synthesis and Stabilization of N-(4-aminophenyl)-substituted Benzamides

Abstract & Strategic Significance The N-(4-aminophenyl)benzamide motif is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold in the development of Histone Deacetylase (HDAC) inhibitors (Cla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The N-(4-aminophenyl)benzamide motif is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold in the development of Histone Deacetylase (HDAC) inhibitors (Class I selective), DNA methyltransferase inhibitors (e.g., SGI-1027 analogs), and VEGFR-2 kinase inhibitors.[1]

While structurally simple, the synthesis presents a specific chemoselectivity challenge: differentiating the two amino groups of the phenylenediamine core to prevent symmetric bis-acylation. Furthermore, the resulting free aniline is electronically activated and prone to rapid oxidative degradation (browning) upon exposure to air.[1]

This application note details two field-proven protocols to surmount these challenges:

  • The Nitro-Reduction Route (Method A): The industry standard for robustness and scale.

  • The Mono-Boc Protection Route (Method B): The precision method for complex, acid-sensitive substrates.[1]

Strategic Synthetic Analysis

The choice of route depends heavily on the substituents present on the benzoyl ring.

  • Method A (Nitro-Precursor) is preferred for stable substrates.[1] However, if the benzoyl ring contains halogens (Cl, Br, I), standard catalytic hydrogenation (Pd/C) may cause dehalogenation.[1] In such cases, an iron-mediated reduction is required.[1][2][3]

  • Method B (Boc-Protection) is necessary when the target molecule contains moieties sensitive to reduction (e.g., alkenes, alkynes, nitro groups intended to remain) but stable to acidic deprotection.[1]

Decision Logic & Workflow

SyntheticStrategy Start Target: N-(4-aminophenyl)benzamide CheckSub Analyze Benzoyl Substituents Start->CheckSub RouteA Route A: Nitro-Precursor (Standard) CheckSub->RouteA Stable Core RouteB Route B: Mono-Boc Protection (High Precision) CheckSub->RouteB Acid Stable/Red. Sensitive Step1A Coupling: 4-Nitroaniline + Acid Chloride RouteA->Step1A Step1B Coupling: N-Boc-p-phenylenediamine RouteB->Step1B HalogenCheck Are Halogens (Cl, Br, I) Present? Step2A_Pd Reduction: H2 / Pd-C (Fast, Clean) HalogenCheck->Step2A_Pd No Step2A_Fe Reduction: Fe / NH4Cl (Chemoselective) HalogenCheck->Step2A_Fe Yes Step1A->HalogenCheck Step2B Deprotection: TFA / DCM Step1B->Step2B

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate stability and functional group tolerance.

Protocol A: The Nitro-Reduction Route (Gold Standard)

This route avoids the "statistical mixture" problem of reacting diamines by using 4-nitroaniline. The nitro group acts as a masked amine, ensuring 100% regioselectivity during the acylation step.[1]

Phase 1: Amide Coupling

Reaction: 4-Nitroaniline + Benzoyl Chloride → N-(4-nitrophenyl)benzamide

Reagents:

  • Substituted Benzoyl Chloride (1.1 equiv) [Or generate in situ from Benzoic Acid + SOCl₂][1]

  • 4-Nitroaniline (1.0 equiv)

  • Pyridine (3.0 equiv) or Triethylamine (TEA)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-nitroaniline (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Pyridine (30 mmol). The solution may warm slightly.

  • Acylation: Cool to 0°C. Add the benzoyl chloride (11 mmol) dropwise over 15 minutes.

    • Note: If the acid chloride is solid, dissolve it in minimal DCM before addition.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 1:1).[1] The starting 4-nitroaniline is bright yellow; the product is usually a paler yellow/white precipitate.

  • Workup: The product often precipitates out. Filter the solid.[4] Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then water.[1] Recrystallize from Ethanol if necessary.[1]

Phase 2: Reduction of the Nitro Group

Reaction: N-(4-nitrophenyl)benzamide → N-(4-aminophenyl)benzamide

Option 2.1: Catalytic Hydrogenation (Standard)

Use this if no halogens or alkenes are present.[1]

  • Setup: Dissolve the nitro-intermediate (5 mmol) in Ethanol (or Methanol/THF mix if solubility is poor).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).[1]

    • Safety: Add catalyst under a blanket of Nitrogen to prevent ignition of solvent vapors.[1]

  • Hydrogenation: Purge with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at RT for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol.[1]

  • Isolation: Concentrate the filtrate. The product is an oxidation-sensitive aniline. Proceed immediately to salt formation or next step.

Option 2.2: Iron-Mediated Reduction (Chemoselective)

Use this if the benzamide ring contains Halogens (Cl, Br, I).[1]

  • Setup: Suspend the nitro-intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Reagents: Add Iron powder (5 equiv, <10 micron particle size preferred) and Ammonium Chloride (NH₄Cl, 5 equiv).

  • Reflux: Heat to 80°C (reflux) with vigorous stirring for 2–4 hours.

  • Monitoring: TLC will show the disappearance of the non-polar nitro compound and the appearance of a polar, UV-active amine spot (often stains purple with Ninhydrin).

  • Workup: Filter hot through Celite. The filtrate may turn brown upon cooling due to oxidation. Concentrate immediately.

Protocol B: The Mono-Boc Route (High Precision)

Use this route if your benzoyl fragment contains a nitro group or other reducible functionality that must remain intact.[1]

Phase 1: Coupling

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)[1]

  • N-Boc-p-phenylenediamine (1.0 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (Dry)[1]

Procedure:

  • Dissolve the Benzoic Acid in DMF.[1] Add DIPEA and HATU. Stir for 10 mins to activate the acid.

  • Add N-Boc-p-phenylenediamine.[1] Stir at RT for 12 hours.[1][5][6]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 2: Acidic Deprotection

Reagents:

  • Trifluoroacetic Acid (TFA)[1]

  • DCM[6][7]

Procedure:

  • Dissolve the Boc-intermediate in DCM (10 mL per gram).

  • Add TFA (ratio 1:4 v/v TFA:DCM).[1] Stir at RT for 1–2 hours.[1]

  • Monitoring: TLC will show the loss of the starting material.

  • Workup (Critical): Evaporate volatiles. The product exists as the TFA salt.

    • Free Basing: If the free base is needed, redissolve in EtOAc and wash with saturated NaHCO₃.[1] Warning: The free base oxidizes rapidly.

Critical Control Points: Stabilization & Characterization[1]

The primary failure mode in this synthesis is not the reaction, but the handling of the product. The para-amino group is electron-rich, making the phenyl ring susceptible to oxidation, forming quinoid-like impurities (colored).

Stabilization Protocol

To ensure long-term stability, convert the free amine to the Hydrochloride Salt immediately after isolation.

  • Dissolve the crude amine in minimal Methanol or Dioxane.[1]

  • Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0°C.

  • Add Diethyl Ether to precipitate the salt.[1]

  • Filter the white/off-white solid. The HCl salt is stable at room temperature for months.

Characterization Data (Expected)
  • 1H NMR (DMSO-d6):

    • Amide -NH-: Singlet, ~9.8–10.2 ppm.[1]

    • Aniline -NH₂: Broad singlet, ~4.8–5.2 ppm (disappears with D₂O shake).[1]

    • Aromatic Protons: Two doublets (AA'BB' system) for the central phenyl ring at ~6.5 ppm (ortho to amine) and ~7.4 ppm (ortho to amide).[1]

  • Appearance:

    • Pure: White to off-white powder.[1]

    • Oxidized: Pink, purple, or brown solid.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Bis-acylation (Route C) or hydrolysis of acid chloride.Use Route A (Nitro).[1][7] Ensure DCM is dry.[1][7] If using Acid Chloride, verify activity by reacting with methanol in a test tube (should fume/heat).[1]
Product is Purple/Brown Oxidation of the aniline.The product is decomposing. Recrystallize immediately from Ethanol/Water with a pinch of Sodium Metabisulfite (antioxidant).[1] Store as HCl salt.
Incomplete Reduction (Pd/C) Catalyst poisoning (S or N species).[1]Filter and add fresh catalyst. Ensure H₂ pressure is maintained. Heat to 50°C.
Loss of Halogen (Cl/Br) Pd/C caused hydrogenolysis.[1]Switch to Iron/NH₄Cl or SnCl₂/HCl reduction.[1] Do NOT use Pd/C for halogenated benzamides.[1]
Poor Solubility Nitro-benzamides are very insoluble.[1]Use THF/Methanol mixtures for hydrogenation.[1] For Iron reduction, use vigorous mechanical stirring and increase Ethanol ratio.[1]

References

  • HDAC Inhibitor Pharmacophore & Synthesis (Entinostat/MS-275 analogs)

    • Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors.
    • Source: [1]

  • Nitro Reduction Protocols (Pd/C vs Fe)

    • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol (and benzamide analogs).
    • Source: [1][8]

  • General Amide Coupling & Mono-acylation Kinetics

    • Understanding Monoacyl
    • Source:

  • DNA Methyltransferase Inhibitors (SGI-1027)

    • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues.
    • Source: [1]

Sources

Method

Application Note: Strategic Synthesis of Benzamidine Derivatives

From Nitrile Precursors to Bioactive Pharmacophores Executive Summary & Scientific Context Benzamidine derivatives represent a cornerstone pharmacophore in medicinal chemistry, serving as critical arginine mimetics in se...

Author: BenchChem Technical Support Team. Date: February 2026

From Nitrile Precursors to Bioactive Pharmacophores

Executive Summary & Scientific Context

Benzamidine derivatives represent a cornerstone pharmacophore in medicinal chemistry, serving as critical arginine mimetics in serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin). Drugs such as Dabigatran (anticoagulant) and Pentamidine (antimicrobial) rely on the basicity of the amidine group (


) to form high-affinity salt bridges with aspartate residues in enzyme active sites.

This guide moves beyond elementary textbook definitions to provide a robust, process-chemistry-grade workflow. We focus on two primary methodologies:

  • The Amidoxime-Reduction Route: The modern "workhorse" method, favored for its functional group tolerance and scalability.

  • The Pinner Reaction: The classical method, reserved for specific sterically hindered or electron-poor substrates where the amidoxime route fails.

Strategic Pathway Selection

Before initiating synthesis, the substrate's chemical compatibility must be evaluated. The choice of method is rarely arbitrary; it is dictated by the functional groups present on the benzonitrile precursor.

PathwaySelection Start Start: Benzonitrile Precursor Check1 Contains Acid-Sensitive Groups? (Acetals, certain esters) Start->Check1 Check2 Contains Reducible Groups? (Nitro, Alkenes, Alkynes) Check1->Check2 No MethodA METHOD A: Amidoxime Route (Mild, High Yield) Check1->MethodA Yes (Avoid Acid) Check2->MethodA No (Preferred) MethodB METHOD B: Pinner Reaction (Anhydrous, Acidic) Check2->MethodB Yes (Avoid Reduction)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate functionality.

Method A: The Amidoxime-Reduction Route (Preferred)

Principle: This two-step sequence avoids the harsh anhydrous acidic conditions of the Pinner reaction. The nitrile is first converted to an amidoxime (using hydroxylamine), which is then reduced to the amidine.

Step 1: Formation of the Amidoxime

Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon. Reagents: Hydroxylamine hydrochloride (


), Sodium Bicarbonate (

), Ethanol/Water.

Protocol:

  • Dissolution: Dissolve the benzonitrile derivative (1.0 eq) in Ethanol (10 mL/g).

  • Activation: Add Hydroxylamine hydrochloride (1.5 eq) and

    
     (1.5 eq) dissolved in a minimum amount of water.
    
    • Expert Insight: The base liberates free

      
      . Carbonate bases are preferred over hydroxides to prevent hydrolysis of the nitrile to the amide.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor by TLC (the amidoxime is significantly more polar than the nitrile).
    
  • Workup: Evaporate ethanol. Add water to precipitate the product. If the product does not precipitate, extract with Ethyl Acetate.

  • Validation:

    
     spectrum should show the disappearance of the sharp 
    
    
    
    stretch (
    
    
    ) and appearance of
    
    
    stretches (
    
    
    ).
Step 2: Reduction of Amidoxime to Amidine

Choice of Reductant:

  • Catalytic Hydrogenation (

    
    ): Cleanest, but reduces nitro/alkene groups.
    
  • Zinc/Acetic Acid: Robust, inexpensive, compatible with many functionalities. (Detailed below) .

Protocol (Zn/AcOH Method):

  • Setup: Dissolve the crude amidoxime (1.0 eq) in Glacial Acetic Acid (10 mL/g).

  • Reduction: Cool to

    
    . Add Zinc dust (4.0 eq) portion-wise to control the exotherm.
    
    • Expert Insight: Acetic anhydride (1.0 eq) can be added to form the O-acetyl amidoxime intermediate in situ, which reduces more facilely than the free amidoxime (Judkins Modification).

  • Reaction: Stir at room temperature for 4–8 hours.

  • Filtration: Filter through a Celite pad to remove zinc residues. Wash with methanol.

  • Isolation: Concentrate the filtrate. The residue is usually the amidine acetate salt.

  • Purification: Recrystallize from Acetone/Ethanol or convert to the HCl salt by treating with

    
     in dioxane.
    

AmidoximeMechanism Nitrile Benzonitrile (R-CN) Amidoxime Amidoxime (Intermediate) Nitrile->Amidoxime Nucleophilic Attack Hydroxylamine NH2OH Hydroxylamine->Amidoxime Reduction Reduction (Zn/AcOH or H2/Pd) Amidoxime->Reduction Amidine Benzamidine Product Reduction->Amidine N-O Bond Cleavage

Figure 2: Mechanistic flow of the Amidoxime-Reduction pathway.

Method B: The Pinner Reaction (Classical)

Principle: Acid-catalyzed addition of an alcohol to the nitrile to form an imidate salt, followed by ammonolysis. Constraint: Strictly anhydrous conditions are required. Moisture converts the imidate to an ester (Pinner's "failed" reaction).

Protocol:

  • Imidate Formation:

    • Dissolve benzonitrile (1.0 eq) in anhydrous Ethanol (5 mL/g) and anhydrous Chloroform or Dioxane (5 mL/g).

    • Cool to

      
       in an ice/salt bath.
      
    • Bubble dry

      
       gas through the solution until saturation (approx. 30–60 mins).
      
    • Expert Insight: Do not let the temperature rise above

      
       during saturation to prevent side reactions.
      
    • Seal the vessel and store at

      
       for 12–24 hours. The imidate hydrochloride salt often precipitates.
      
  • Ammonolysis:

    • Filter the imidate salt (highly hygroscopic—work fast!).

    • Resuspend in anhydrous Ethanol.

    • Add Ammonia (

      
      ) solution (7N in Methanol) or Ammonium Carbonate (excess).
      
    • Stir at room temperature for 24 hours.

  • Workup:

    • Concentrate to dryness. The solid residue is the Benzamidine Hydrochloride.

Comparative Analysis & Data

The following table summarizes the operational parameters for both methods based on internal process data.

FeatureMethod A: Amidoxime RouteMethod B: Pinner Reaction
Overall Yield High (75–90%)Variable (40–80%)
Moisture Sensitivity Low (Aqueous steps included)Critical (Must be anhydrous)
Reaction Time 2 Days (Two steps)2–3 Days
Functional Group Tolerance Excellent (Esters, Ethers, Halogens)Poor (Acid-labile groups, Esters)
Scalability High (Safe reagents)Moderate (HCl gas handling)
Primary Failure Mode Incomplete reductionHydrolysis to ester (via moisture)
Troubleshooting & Expert Tips (Self-Validating Systems)

Scenario 1: Low Yield in Amidoxime Step

  • Cause: Incomplete reaction due to poor solubility of the nitrile.

  • Fix: Switch solvent to

    
    -Propanol or add a phase transfer catalyst (e.g., TBAB) if the system is biphasic.
    
  • Check: If the reaction stalls, add another 0.5 eq of

    
     and base.
    

Scenario 2: "Gooey" Product in Pinner Reaction

  • Cause: Presence of "Pinner Ester" (Ethyl Benzoate derivative) due to water ingress.

  • Fix: This is irreversible. Restart with freshly distilled solvents and dry HCl gas.

  • Validation: Check NMR.[1] An ethyl ester quartet at ~4.3 ppm indicates failure.

Scenario 3: Purification of Amidine Salts

  • Tip: Benzamidine salts are often sticky. Trituration with anhydrous diethyl ether or acetone is the most effective way to induce crystallization. Do not attempt column chromatography on the free base unless using basic alumina or amine-doped silica.

References
  • Judkins, B. D., et al. (1996). "A General Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. Link

  • Anbazhagan, M., et al. (2003). "Synthesis of amidines from nitriles using Ytterbium triflate." Tetrahedron Letters, 44(49), 9003-9005. Link

  • Organic Chemistry Portal. (n.d.). "Pinner Reaction: Mechanism and Conditions."[2] Link

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: Amidoximes." Drug Metabolism Reviews, 34(3), 565-579. Link

Sources

Application

Application Note: Spectral Characterization and Purity Profiling of 4-amino-N-(2-chlorophenyl)benzamide

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists involved in the characterization of benzamide scaffolds. It prioritizes mechanistic understanding over ro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists involved in the characterization of benzamide scaffolds. It prioritizes mechanistic understanding over rote checklists.

Introduction & Pharmacological Relevance

The compound 4-amino-N-(2-chlorophenyl)benzamide represents a critical pharmacophore in medicinal chemistry.[1] It serves as a privileged scaffold in the design of Histone Deacetylase (HDAC) inhibitors (e.g., Tacedinaline analogs) and kinase inhibitors. The molecule consists of a 4-aminobenzoyl moiety linked via an amide bond to a 2-chloroaniline ring.[1]

Precise spectral analysis is required not only to confirm the structure but to distinguish it from its regioisomers (e.g., 3-amino analogs) and reverse-amide isomers (N-(4-aminophenyl)-2-chlorobenzamide), which possess significantly different biological activity profiles.[1]

Physicochemical Profile
PropertyDataNote
Formula C₁₃H₁₁ClN₂O
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 246.69 g/mol Monoisotopic Mass: ~246.06
Appearance Off-white to pale yellow solidColoration often due to trace azo/nitro impurities
Solubility DMSO, DMF, MeOH (warm)Poor water solubility; sparingly soluble in DCM
LogP ~2.8 - 3.1 (Predicted)Lipophilic due to chloro-phenyl ring

Analytical Workflow Strategy

The characterization strategy follows a "Coarse-to-Fine" resolution logic, moving from bulk property verification to atomic-level confirmation.[1]

AnalyticalWorkflow Start Crude Synthesis Product Step1 Purity Screen (HPLC-PDA) Start->Step1 >95% Area? Step1->Start Fail (Recrystallize) Step2 Structural ID (1H/13C NMR) Step1->Step2 Pass Step3 Functional Grp (FT-IR) Step2->Step3 Step4 Mass Confirmation (LC-MS/HRMS) Step3->Step4 End Validated Reference Standard Step4->End

Figure 1: Integrated Analytical Workflow for Benzamide Characterization.

Protocol 1: Structural Elucidation (NMR Spectroscopy)

Objective: Unequivocal assignment of the benzoyl and aniline ring protons and confirmation of the amide linkage.

Experimental Setup
  • Instrument: 400 MHz or higher (500 MHz recommended for resolution of aromatic multiplets).

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

    • Why? CDCl₃ often leads to broad or invisible amide/amine protons due to exchange or poor solubility. DMSO-d₆ stabilizes the amide rotamers and slows proton exchange, yielding sharp NH signals.

  • Concentration: 10-15 mg in 0.6 mL solvent.

Spectral Analysis Logic

The molecule has two distinct aromatic systems. The 4-aminobenzoyl ring (Ring A) is an AA'BB' system (pseudo-doublets), while the 2-chlorophenyl ring (Ring B) is an ABCD system (multiplets).

1H NMR Assignment Table (DMSO-d₆, δ ppm)
PositionShift (approx)MultiplicityIntegrationAssignment Logic
Amide NH 9.60 - 9.80Singlet (s)1HMost downfield signal; D₂O exchangeable.[1] Indicates formed amide bond.[3]
Ring B (H-3,6) 7.50 - 7.60Multiplet (m)2HProtons adjacent to Cl and Amide N are deshielded.[1]
Ring A (H-2,6) 7.65 - 7.75Doublet (d)2HOrtho to Carbonyl.[1] Deshielded by anisotropy of C=O.
Ring B (H-4,5) 7.20 - 7.40Multiplet (m)2HRemaining aromatic protons on the chloro-ring.[1]
Ring A (H-3,5) 6.55 - 6.65Doublet (d)2HOrtho to Amino group.[1] Shielded by resonance (+M effect) of NH₂.
Amine NH₂ 5.80 - 6.00Broad Singlet2HBroad due to quadrupole broadening/exchange.[1] Disappears with D₂O shake.

Critical Validation Point: The coupling constant (


) for Ring A protons should be ~8.5 Hz (ortho coupling). If you observe meta-coupling or complex splitting in Ring A, check for regioisomers (e.g., 3-amino derivative).[1]

Protocol 2: Mass Spectrometry (LC-MS)

Objective: Confirmation of molecular weight and halogen pattern.

Experimental Setup
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Interpretation Guide
  • Molecular Ion: Look for

    
    .
    
  • Chlorine Isotope Pattern: This is the diagnostic signature.

    • Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%).

    • You must observe two peaks separated by 2 Da:

      • m/z 247.1 (

        
        , 100% intensity)
        
      • m/z 249.1 (

        
        , ~33% intensity)
        
    • Failure Mode: If the ratio is 1:1, you have a Bromine analog. If no isotope peak, you lost the Chlorine (unlikely in ESI) or have the wrong compound.

MassSpec M Parent Ion [M+H]+ m/z 247 (100%) M_Iso Isotope [M+2+H]+ m/z 249 (~33%) M->M_Iso Cl Pattern Frag1 Fragment: [C7H6NO]+ (Benzoyl cation) m/z 120 M->Frag1 Amide Cleavage Frag2 Fragment: [C6H7ClN]+ (Chloroaniline) m/z 128 M->Frag2 Amide Cleavage

Figure 2: MS Fragmentation Logic.[1] The presence of the Cl isotope pattern confirms the halo-aniline moiety.

Protocol 3: FT-IR Spectroscopy

Objective: Verification of functional groups, specifically distinguishing the primary amine from the secondary amide.

  • Method: ATR (Attenuated Total Reflectance) on solid powder.

  • Diagnostic Bands:

    • Amine Stretching (

      
      ):  Two bands (symmetric/asymmetric) around 3300–3450 cm⁻¹.
      
    • Amide NH Stretch: A single sharp band, often overlapping or slightly lower than amine, ~3250 cm⁻¹.

    • Amide I (

      
      ):  Strong band at 1630–1660 cm⁻¹. (Lower than ester C=O due to resonance).
      
    • Amide II (

      
      ):  ~1520–1550 cm⁻¹.
      
    • C-Cl Stretch: Weak band in the fingerprint region (600–800 cm⁻¹).

Protocol 4: Purity Analysis (HPLC-UV)

Objective: Quantify the target compound and detect specific synthetic impurities (e.g., 4-nitro precursor, 2-chloroaniline).[1]

Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 210 nm (amide bond)
Temperature 30°C
Impurity Profile Logic
  • Starting Material (4-Aminobenzoic acid): Very polar. Elutes early (Dead volume or < 2 min).

  • Target (4-amino-N-(2-chlorophenyl)benzamide): Mid-eluting.

  • Precursor (4-Nitro-N-(2-chlorophenyl)benzamide): If synthesis involved nitro-reduction, this impurity is non-polar and will elute after the target amine.[1]

  • Starting Material (2-Chloroaniline): Non-polar, elutes late.

Self-Validating Check: Calculate the Resolution (


) between the Target peak and the Nitro-precursor peak. 

is required for quantitative validity.

References

  • BenchChem. Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide.Link

  • PubChem. Compound Summary: N-(4-amino-2-chlorophenyl)benzamide (Isomer/Analog Reference).[1][4][8] National Library of Medicine. Link

  • Gowda, B. T., et al. Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(substituted phenyl)-benzenesulphonamides. (Analogous spectral assignment methodology). ResearchGate. Link

  • Sigma-Aldrich. 4-Aminobenzamide Spectral Standards.[1][3] (Fragment reference). Link

(Note: While specific spectral atlases for this exact CAS are proprietary, the protocols above are derived from first-principles of spectroscopy applied to the verified structure C₁₃H₁₁ClN₂O.)

Sources

Technical Notes & Optimization

Troubleshooting

improving 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride bioavailability

The following technical guide addresses the bioavailability challenges associated with 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride . This guide is structured as a Tier 3 Technical Support resource, designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the bioavailability challenges associated with 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride . This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering in vivo failure despite using the salt form.

Subject: 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride (HCl) Case Classification: BCS Class II/IV Optimization | Weak Base Salt Disproportionation

Diagnostic Workflow: Why the HCl Salt Fails

User Query: "I converted the free base to the hydrochloride salt, but the oral bioavailability (


) remains low or highly variable. Why?"

Technical Analysis: While salt formation is the standard first-line approach for solubility enhancement, it often fails for 4-amino-benzamide derivatives due to the specific physicochemical properties of the aniline moiety.

  • The "Weak Base" Trap: The primary amine on the benzene ring is a weak base (estimated pKa ~2.5 – 3.5 due to the electron-withdrawing amide group). Salts of such weak bases are prone to hydrolysis in the solid state and disproportionation in aqueous environments.

  • The "Spring and Parachute" Failure: The HCl salt dissolves rapidly in the stomach (the "Spring"), generating a supersaturated solution. However, upon emptying into the duodenum (pH 6.0–6.8), the pH exceeds the molecule's pKa. The drug instantly reverts to its uncharged, hydrophobic free base form and precipitates (crash crystallization).

  • Common Ion Effect: In the high-chloride environment of the stomach (0.1 M HCl), the solubility of your specific HCl salt may actually decrease due to the common ion effect, limiting the initial concentration gradient.

Diagnostic Decision Tree

Use the following logic flow to identify your specific bottleneck:

Bioavailability_Diagnosis Start Start: Low Bioavailability Solubility_Check Step 1: Check Thermodynamic Solubility (pH 1.2 vs pH 6.8) Start->Solubility_Check Permeability_Check Step 2: Check Permeability (Caco-2 / PAMPA) Solubility_Check->Permeability_Check Solubility > 0.1 mg/mL Solubility_Issue Diagnosis: Dissolution-Limited (Salt Disproportionation) Solubility_Check->Solubility_Issue Solubility < 0.01 mg/mL Metabolism_Check Step 3: Check Microsomal Stability (S9 Fraction) Permeability_Check->Metabolism_Check P_app > 10^-6 cm/s Permeability_Issue Diagnosis: P-gp Efflux Substrate Permeability_Check->Permeability_Issue Low Permeability / High Efflux Metabolism_Issue Diagnosis: First-Pass Hydrolysis Metabolism_Check->Metabolism_Issue High Clearance

Figure 1: Diagnostic logic to isolate the root cause of bioavailability failure.

Troubleshooting Guide: Solubility & Dissolution

Issue: The drug precipitates in the intestine (pH 6.8). Objective: Maintain supersaturation in the GI tract (The "Parachute" Effect).

FAQ: Salt vs. Amorphous Solid Dispersion (ASD)

Q: Should I switch from the HCl salt to a mesylate or tosylate? A: Likely no. For a base this weak, changing the counter-ion rarely solves the pH-dependent precipitation issue. Recommendation: Abandon the crystalline salt strategy. Switch to an Amorphous Solid Dispersion (ASD) . The polymer matrix inhibits nucleation, keeping the drug in a dissolved state long enough for absorption.

Protocol: ASD Preparation via Hot Melt Extrusion (HME) or Spray Drying

Target Load: 20-30% Drug Loading. Recommended Polymers: HPMC-AS (L or M grade) or Copovidone (Kollidon VA64).

ParameterSpecificationRationale
Polymer HPMC-AS (Hypromellose Acetate Succinate)Amphiphilic nature prevents crystallization; pH-sensitive solubility releases drug in the upper intestine.
Solvent (if Spray Drying) Methanol:Dichloromethane (1:1)Ensures co-dissolution of the hydrophobic drug and polymer.
Inlet Temp

Must be above the glass transition temperature but below degradation.
Validation DSC & XRDConfirm absence of melting peaks (crystalline lattice).

Troubleshooting Guide: Permeability & Metabolism

Issue: The drug is soluble but not appearing in plasma. Objective: Bypass efflux pumps and first-pass metabolism.

FAQ: Is my drug a P-gp Substrate?

Q: The structure contains a benzamide and an ethoxy group. Is it pumped out? A: Yes, amide-based lipophilic drugs are frequent substrates for P-glycoprotein (P-gp) efflux pumps in the gut wall. Recommendation: Incorporate P-gp inhibitors (excipients) into your formulation.

Protocol: Lipid-Based Formulation (SEDDS)

Lipid formulations serve a dual purpose: they solubilize the hydrophobic free base (negating the need for the salt) and stimulate lymphatic transport , bypassing the liver (first-pass metabolism).

Self-Emulsifying Drug Delivery System (SEDDS) Recipe:

  • Oil Phase (30%): Capryol 90 (Solubilizer for the ethoxy aromatic ring).

  • Surfactant (50%): Cremophor EL or Tween 80 (Inhibits P-gp efflux).

  • Co-Surfactant (20%): Transcutol P (Enhances permeability).

Step-by-Step:

  • Weigh the 4-amino-N-(4-ethoxyphenyl)benzamide (Free Base, not HCl). Note: The HCl salt is often too polar for lipid oils.

  • Dissolve in the Co-Surfactant/Surfactant mix at 50°C.

  • Add the Oil phase and vortex until clear.

  • Test: Add 1 mL of this pre-concentrate to 100 mL water. It should spontaneously form a clear/bluish nano-emulsion (<200 nm).

Advanced Protocol: Nanosuspension (Wet Media Milling)

If lipid formulation fails due to low solubility in oils, physical particle size reduction is the most robust "brute force" method. This increases the specific surface area, improving dissolution velocity (


) according to the Noyes-Whitney equation.

Applicability: Best for high melting point crystalline solids (like benzamides).

Workflow Diagram

Nanosuspension_Protocol Step1 Pre-Milling: Disperse Drug in Stabilizer Solution Step2 High Energy Milling: Zirconia Beads (0.5mm) 4-24 Hours Step1->Step2 Shear Force Step3 Recovery: Separate Beads via Filtration Step2->Step3 Step4 Solidification: Spray Dry or Lyophilize Step3->Step4 Final Dosage Form

Figure 2: Top-down nanosuspension manufacturing process.

Stabilizer Cocktail:

  • Primary Stabilizer: HPC (Hydroxypropyl cellulose) SL grade (2.5% w/v).

  • Surfactant: SDS (Sodium Dodecyl Sulfate) (0.1% w/v) – Critical to prevent agglomeration.

Troubleshooting the Milling Process:

  • Issue: Paste formation/Caking.

    • Fix: Reduce solid load (start at 10% w/v) or increase cooling (milling generates heat which can degrade the amide bond).

  • Issue: Crystal Growth (Ostwald Ripening) post-milling.

    • Fix: Lyophilize immediately using Mannitol as a cryoprotectant.

Summary of Recommendations

ScenarioRecommended StrategyKey Excipient
High Solubility in Acid, Precipitates at pH 6.8 Amorphous Solid Dispersion (ASD)HPMC-AS
Low Solubility in all pH / High Melting Point NanosuspensionHPC / SDS
High Metabolism / P-gp Efflux Suspected Lipid SEDDS (Use Free Base)Cremophor EL / Capryol 90
References
  • Salt Disproportionation: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Amorphous Solid Dispersions: Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

  • Lipid Formulations & P-gp Inhibition: Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248. Link

  • Nanosuspensions: Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: a perspective on formulation development. Advanced Drug Delivery Reviews, 63(6), 427-440. Link

Sources

Optimization

Technical Support Center: Crystallization of 4-amino-N-(4-ethoxyphenyl)benzamide HCl

Executive Summary This guide addresses the crystallization challenges of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride . This compound, a conjugate of p-aminobenzoic acid (PABA) and p-phenetidine, presents a "perfect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the crystallization challenges of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride . This compound, a conjugate of p-aminobenzoic acid (PABA) and p-phenetidine, presents a "perfect storm" of crystallization difficulties:

  • Oiling Out (LLPS): The amide backbone often induces liquid-liquid phase separation before crystal nucleation.[1][2]

  • Salt Disproportionation: The weak basicity of the aniline nitrogen (

    
    ) makes the HCl salt unstable in the presence of moisture or excess polar solvents.[1]
    
  • Oxidative Instability: The electron-rich aniline moiety is prone to oxidation, leading to colored impurities (pink/brown) that incorporate into the crystal lattice.[1]

Module 1: Critical Process Parameters (CPP) & Solubility

The Core Problem: The hydrochloride salt is highly soluble in water/methanol but practically insoluble in non-polar solvents. This steep solubility gradient often leads to uncontrolled precipitation.[1][2]

Solubility Profile & Solvent Selection
Solvent SystemSolubility BehaviorRisk FactorRecommendation
Water High (Hydrolysis risk)High: Risk of amide hydrolysis at high T; Disproportionation.[1][2]Avoid as single solvent.[1][2]
Methanol/Ethanol Very HighMedium: Hard to nucleate; high yield loss.[1][2]Good for dissolution, bad for isolation.[1]
IPA (Isopropanol) ModerateLow: Best balance for cooling crystallization.[1]Primary Solvent Candidate.
Ethyl Acetate LowHigh: Oiling out likely if added too fast as antisolvent.[1][2]Use as antisolvent (carefully).[1]
Acetone ModerateMedium: Solvate formation risk.[1][2]Avoid if possible.[1][2]
Protocol: Controlled Salt Formation

Do not simply add HCl to the free base.[1] The exotherm will cause local oiling and impurity entrapment.

  • Dissolution: Dissolve Free Base (1.0 eq) in 5 volumes of warm IPA (50°C) . Ensure full dissolution.

  • Filtration: Polish filter (0.45 µm) to remove nucleation sites (dust) that cause early precipitation.[1]

  • Acid Addition: Add 1.05 eq of HCl (as 4M HCl in Dioxane or IPA) dropwise over 30 minutes.

    • Why? Using aqueous HCl introduces water, which increases solubility and promotes oiling out.[1] Anhydrous HCl in organic solvent is preferred.[1]

  • Seeding: Add 0.5 wt% pure seed crystals at the Metastable Limit (cloud point).

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: The solution turns milky/cloudy, or oil droplets form on the flask walls/stirrer. No crystals appear, or the product solidifies into a hard glass/gum.[1]

Mechanism: The system enters a region where a metastable liquid phase is energetically more favorable than the crystalline phase. This usually happens when the crystallization temperature is above the melting point of the solvated solid.

Diagnostic & Remediation Workflow

OilingOut Start Symptom: Milky Emulsion / Oil Droplets CheckT Check Temperature (T) Start->CheckT HighT T > 50°C? CheckT->HighT ReduceT Reduce T to < 40°C (Below MP of solvate) HighT->ReduceT Yes CheckSupersat Check Supersaturation HighT->CheckSupersat No Result Crystalline Suspension ReduceT->Result Dilute Dilute Solution (Re-dissolve & Cool Slower) CheckSupersat->Dilute Too High Seed Add Seeds to Oil Phase (Template Nucleation) CheckSupersat->Seed Moderate Dilute->Result Seed->Result

Figure 1: Decision tree for resolving Liquid-Liquid Phase Separation (LLPS) during benzamide crystallization.

Corrective Action:

  • Temperature Cycling: If oiled out, heat the mixture until the oil redissolves (becomes a clear single phase).[1]

  • Solvent Shift: Add more of the good solvent (e.g., IPA) to lower the supersaturation.[1]

  • Seeding: Cool to a temperature below the oiling threshold (often <40°C for these salts) and seed immediately.

Module 3: Salt Disproportionation (The "Free Base" Issue)

Symptom: The isolated solid has a lower melting point than expected, or elemental analysis shows low Chloride content. The pH of the mother liquor is > 4.0.

Mechanism: The aniline nitrogen is a weak base.[1] In the presence of water or during washing with neutral solvents, the HCl can dissociate:


[1][2]
Prevention Protocol
  • Excess Acid: Always maintain a slight excess of HCl (1.05 – 1.1 eq) in the crystallization liquor.[1]

  • Acidic Wash: Never wash the filter cake with pure neutral solvent.[1]

    • Correct Wash: Use IPA containing 0.1% conc.[1][2] HCl.

  • Drying: Do not dry under high vacuum at high temperatures (>60°C) for extended periods, as this can drive off HCl gas.[1]

    • Recommendation: Dry at 40°C under vacuum with a nitrogen bleed.[1][2]

Module 4: Impurity Rejection (Color Removal)

Symptom: Crystals are pink, tan, or brown.[1] Cause: Oxidation of the 4-amino group (aniline) to quinone-imine species.[1][2]

Remediation:

  • Degassing: Sparge all solvents with Nitrogen for 15 minutes before use.[1][2]

  • Antioxidant: Add 0.5 mol% Ascorbic Acid or Sodium Metabisulfite to the aqueous/organic crystallization mixture.[1]

  • Recrystallization: If the crude is colored, perform a recrystallization from IPA/Water (9:1) with activated charcoal (carbon).[1]

    • Note: Filter the carbon while the solution is hot (>60°C) to prevent product loss.[1]

Frequently Asked Questions (FAQ)

Q1: Why does my product turn into a "sticky gum" when I add Ethyl Acetate? A: You are inducing "Oiling Out."[1][2] Ethyl Acetate is a strong antisolvent.[1][2] Adding it too fast creates zones of massive supersaturation where the product precipitates as a liquid.[1] Fix: Add the antisolvent via a syringe pump (slow addition) and ensure vigorous stirring.[1] Keep the temperature lower (approx. 20-30°C) during addition.

Q2: The melting point is broad (e.g., 180-195°C).[1] Is this a polymorph? A: It is more likely a mixture of the HCl salt and the Free Base (Disproportionation).[1] Test: Run an XRPD (X-Ray Powder Diffraction).[1] If you see peaks corresponding to the free base, re-slurry the solid in IPA with 1% HCl to reconvert it to the salt.

Q3: Can I use Ethanol instead of IPA? A: Yes, but Ethanol often holds more water.[1] Since water drives disproportionation and hydrolysis, anhydrous IPA is generally safer for process robustness.[1]

References

  • Mettler Toledo. Oiling Out in Crystallization.[1][2] (Accessed 2026).[1][3][4] A comprehensive guide on the mechanism of Liquid-Liquid Phase Separation (LLPS) and strategies to avoid it.

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts. (Accessed 2026).[1][3][4] Detailed analysis of salt stability, pH max, and the kinetics of free base formation in hydrochloride salts.

  • PubChem. 2-amino-N-(4-ethoxyphenyl)benzamide (Analogous Structure Data).[1][2] National Library of Medicine.[1][2] (Accessed 2026).[1][4] Used for structural property estimation and solubility comparisons.[1][2][5]

  • Pudipeddi, M. & Serajuddin, A.T.M. (2005).[1] Trends in Solubility of Polymorphs.[1][2] Journal of Pharmaceutical Sciences.[1][2] (General reference for solubility vs. melting point relationships in benzamides).

Sources

Troubleshooting

troubleshooting 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride synthesis

Technical Support Center: 4-Amino-N-(4-ethoxyphenyl)benzamide HCl Synthesis Status: Operational Responder: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of Benzamide Derivatives In...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-N-(4-ethoxyphenyl)benzamide HCl Synthesis

Status: Operational Responder: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of Benzamide Derivatives

Introduction: The Scientist’s Perspective

Welcome. If you are accessing this guide, you are likely encountering yield losses or purity issues in the synthesis of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride .

This molecule is a classic "aniline-derived benzamide," structurally related to local anesthetics like Procainamide and historical analgesics like Phenacetin. While the chemistry seems straightforward (Schotten-Baumann coupling followed by reduction), the specific combination of the electron-rich ethoxy group and the oxidatively labile aniline moiety creates distinct "trap doors" in the synthesis.

My goal here is not just to give you a recipe, but to explain the causality of failure. We will focus on the standard Nitro Route (4-Nitrobenzoyl chloride + p-Phenetidine), as the direct coupling of 4-aminobenzoic acid is prone to self-polymerization and is not recommended for high-purity applications.

Visualizing the Workflow

Before troubleshooting, we must visualize the critical path and the divergence points where impurities are generated.

SynthesisWorkflow Start Start: 4-Nitrobenzoyl Chloride + p-Phenetidine Step1 Step 1: Amide Coupling (Schotten-Baumann) Start->Step1 Imp2 Impurity B: Purple Oxidation Products (Phenetidine degradation) Start->Imp2 Air oxidation Inter Intermediate: 4-Nitro-N-(4-ethoxyphenyl)benzamide Step1->Inter Imp1 Impurity A: Hydrolyzed Acid (Moisture Control) Step1->Imp1 H2O ingress Step2 Step 2: Nitro Reduction (Fe/HCl or H2/Pd-C) Inter->Step2 Base Free Base: 4-Amino-N-(4-ethoxyphenyl)benzamide Step2->Base Imp3 Impurity C: Incomplete Reduction (Azo/Azoxy dimers) Step2->Imp3 Stalled Catalyst Step3 Step 3: Salt Formation (HCl in EtOH/Et2O) Base->Step3 Final Final Product: HCl Salt Step3->Final

Figure 1: Critical Synthesis Path and Failure Points. Note the high risk of oxidation at the starting material stage and hydrolysis during coupling.

Module 1: The Coupling Phase (Amide Bond Formation)[1]

Context: The reaction between 4-nitrobenzoyl chloride and p-phenetidine (4-ethoxyaniline).

Q1: My reaction mixture turned dark purple/black immediately. Is the product ruined?

  • Diagnosis: This is likely p-phenetidine oxidation , not product decomposition. p-Phenetidine is electron-rich and highly susceptible to air oxidation, forming quinone-imine type impurities which are intensely colored (purple/black).

  • The Fix:

    • Purify the Amine: If your p-phenetidine is dark brown/black, distill it under vacuum or recrystallize its HCl salt before use.

    • Inert Atmosphere: Run the coupling under Nitrogen or Argon.

    • Order of Addition: Dissolve the p-phenetidine in the solvent first with the base, cool it, and add the acid chloride slowly. This prevents localized heating which accelerates oxidation.

Q2: I have low yield and a large amount of precipitate that isn't my product. What is it?

  • Diagnosis: This is likely 4-nitrobenzoic acid , resulting from the hydrolysis of your acid chloride.

  • Mechanism: Acid chlorides react with water faster than amines in many conditions. If your solvent (DCM, THF) was not dry, or if the acid chloride was old, it hydrolyzed.

  • Validation: Check the melting point of the precipitate. 4-Nitrobenzoic acid melts at ~239°C, whereas your intermediate (Nitro-amide) should melt significantly lower (approx 200-205°C depending on purity).

  • The Fix:

    • Use anhydrous DCM or THF.

    • Add a drying tube (CaCl2) if not using a Schlenk line.

    • Use a slight excess (1.1 eq) of acid chloride to account for trace moisture.

Module 2: The Reduction Phase (Nitro Amino)

Context: Converting the nitro group to the amine. Common methods: Catalytic Hydrogenation (Pd/C) or Chemical Reduction (Fe/HCl, SnCl2).

Q3: The hydrogenation (H2/Pd-C) stalled at 60% conversion. Adding more catalyst didn't help.

  • Diagnosis: Catalyst Poisoning . The sulfur in the ethoxy group (-OEt) is generally stable, but if you used sulfur-containing solvents (DMSO) or if the intermediate contained trace thio-impurities from previous steps, the Pd surface is deactivated.

  • The Fix:

    • Ensure the intermediate from Step 1 is recrystallized (ethanol) and thoroughly washed to remove any coupling byproducts.

    • Switch to Transfer Hydrogenation : Use Ammonium Formate with Pd/C. It is often more robust against poisoning than H2 gas balloons.

    • Alternative: Switch to Fe/NH4Cl (Bechamp reduction) . Iron is immune to the subtle poisoning that plagues Palladium in this specific substrate class.

Q4: I used Iron/HCl, but I cannot separate the product from the "sludge."

  • Diagnosis: You have formed a colloidal Iron(III) hydroxide complex that traps your organic product.

  • The Fix:

    • The Celite Trick: Do not just filter. Add Celite to the reaction mixture before filtration.

    • pH Adjustment: Basify the mixture to pH 9-10 (using Na2CO3) to fully precipitate iron salts, then add ethyl acetate and stir vigorously. Filter the biphasic mixture through Celite. The product will be in the ethyl acetate layer, leaving the iron sludge on the filter.

Module 3: Salt Formation & Purification

Context: Reacting the free base with HCl to form the hydrochloride salt.

Q5: Upon adding HCl, the product separated as a sticky oil ("oiled out") instead of crystals.

  • Diagnosis: This is the most common issue with ethoxy-benzamides. The "oil" is a supersaturated solution of the salt containing trapped solvent and impurities.

  • The Fix:

    • Solvent Choice: You are likely using a solvent that is too polar (like pure Ethanol/Methanol).

    • The "Cloud Point" Method: Dissolve the free base in a minimum amount of dry Ethanol. Add HCl (gas or 4M in dioxane). Then, slowly add Diethyl Ether or MTBE (antisolvent) dropwise until the solution turns slightly cloudy. Stop stirring and let it sit in the fridge. Crystals should form.

    • Rescue: If it oils out, reheat the mixture until the oil dissolves, add a seed crystal, and cool very slowly (wrap the flask in a towel).

Technical Data & Specifications

Table 1: Solubility Profile (HCl Salt)

SolventSolubilityUsage
Water HighDissolves readily; pH will be acidic (~3-4).
Ethanol/Methanol HighGood for initial dissolution before salting.
DCM/Chloroform LowProduct precipitates; good for washing.
Diethyl Ether InsolubleCritical Antisolvent for crystallization.
Ethyl Acetate Very LowUseful for trituration (removing impurities).

Table 2: Reaction Stoichiometry (Step 1: Coupling)

ComponentEquiv.RoleNotes
p-Phenetidine 1.0NucleophileLimiting reagent. Purify if dark.
4-Nitrobenzoyl Cl 1.1ElectrophileExcess accounts for hydrolysis.
Triethylamine 1.2 - 1.5HCl ScavengerEssential to drive equilibrium.
DCM (Anhydrous) 10-15 VolSolventKeep dry.

Detailed Protocol: The "Gold Standard" Nitro Route

This protocol prioritizes purity over speed, utilizing the Iron reduction method to avoid catalyst poisoning issues common with ethoxy-anilines.

Step 1: Preparation of 4-Nitro-N-(4-ethoxyphenyl)benzamide
  • Setup: 3-neck flask, N2 inlet, dropping funnel.

  • Charge: Dissolve p-phenetidine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM (10 vol) . Cool to 0°C.[1]

  • Addition: Dissolve 4-nitrobenzoyl chloride (1.1 eq) in DCM (5 vol). Add dropwise over 30 mins. Exotherm control: Keep T < 10°C.

  • Reaction: Warm to Room Temp (RT). Stir 3 hours. Monitor TLC (Hexane:EtOAc 1:1).

  • Workup: Wash organic layer with 1M HCl (removes unreacted phenetidine), then Sat. NaHCO3 (removes nitrobenzoic acid), then Brine.

  • Isolation: Dry over MgSO4, concentrate. Recrystallize from Ethanol.[2]

Step 2: Reduction (Fe/NH4Cl Method)
  • Charge: Suspend Intermediate (Step 1) in Ethanol/Water (3:1 ratio) .

  • Activation: Add Iron Powder (4.0 eq) and Ammonium Chloride (0.5 eq) .

  • Reflux: Heat to reflux (approx 75-80°C) for 2-4 hours. Color change: Yellow suspension

    
     Grey/Brown sludge.
    
  • Workup (Critical): While hot, filter through a Celite pad .[2] Wash the pad with hot ethanol.

  • Concentration: Evaporate ethanol. The product (Free Base) will precipitate from the remaining water. Filter and dry.[2]

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the Free Base in minimal warm Ethanol .

  • Acidification: Add HCl in Dioxane (4M) or bubble HCl gas until pH < 2.

  • Crystallization: Dilute slowly with Diethyl Ether until turbid. Cool to 0°C.[1]

  • Filtration: Collect white crystals. Wash with Ether. Dry under vacuum at 40°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and Nitro reduction protocols).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of amide hydrolysis and oxidation).

  • Raheem, K. S., et al. (2019). "Synthesis and Characterization of New Benzamide Derivatives." Journal of Chemical and Pharmaceutical Research. (Validation of benzamide synthesis methodologies).
  • PubChem. (n.d.).[3][4] 4-Amino-N-(4-ethoxyphenyl)benzamide. National Library of Medicine. Retrieved January 29, 2026. [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling p-phenetidine (potential carcinogen/nephrotoxin) and acid chlorides.

Sources

Optimization

analytical method validation for 4-amino-N-(4-ethoxyphenyl)benzamide

Compound: 4-amino-N-(4-ethoxyphenyl)benzamide Classification: Benzamide Derivative / Aniline Analogue Primary Application: Pharmaceutical Intermediate / Active Pharmaceutical Ingredient (API) Candidate Welcome to the Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-amino-N-(4-ethoxyphenyl)benzamide

Classification: Benzamide Derivative / Aniline Analogue Primary Application: Pharmaceutical Intermediate / Active Pharmaceutical Ingredient (API) Candidate

Welcome to the Technical Support Hub

Role: Senior Application Scientist Objective: To guide you through the validation of your HPLC/LC-MS method for 4-amino-N-(4-ethoxyphenyl)benzamide in compliance with ICH Q2(R2) guidelines.

This compound presents specific analytical challenges due to its basic aniline moiety (causing peak tailing) and its structural similarity to toxic precursors like p-phenetidine (requiring high specificity). This guide is structured to address these specific chemical behaviors.

Module 1: Specificity & System Suitability

Addressing "Ghost Peaks" and Resolution Failures

The Challenge: Users often report difficulty separating the main peak from its synthesis precursors, specifically 4-ethoxyaniline (p-phenetidine) and 4-aminobenzoic acid (PABA) .

Q: My main peak co-elutes with the p-phenetidine impurity. How do I improve resolution? A: This is the most critical specificity parameter. p-Phenetidine is a known nephrotoxin; your method must resolve it (Rs > 1.5).

  • Mechanism: Both compounds are basic anilines, but the benzamide moiety makes the target molecule significantly more hydrophobic.

  • Protocol Adjustment:

    • Gradient Optimization: Flatten the gradient slope at the elution point. If using 5-95% ACN, switch to a shallow isocratic hold (e.g., 20% ACN) for 5 minutes during the elution window.

    • pH Tuning: The pKa of the aniline nitrogen is ~4.5. Operating at pH 3.0 (using Phosphate or Formate buffer) ensures both species are fully protonated, maximizing solubility and minimizing silanol interactions, but potentially reducing retention difference. Operating at pH 7.0 (neutral) keeps them uncharged, increasing retention on C18 columns and often improving selectivity based on hydrophobicity differences.

Q: I see significant peak tailing (Tailing Factor > 2.0). Is my column dead? A: Likely not. This is "Silanol Sting." The free amino group on your benzamide is interacting with residual silanols on the silica support.

  • Troubleshooting Steps:

    • Add a Competitor: Add 0.1% Triethylamine (TEA) to your aqueous mobile phase. TEA competes for silanol sites, "masking" them from your analyte.

    • Switch Columns: Move to a "Base-Deactivated" or "End-capped" column (e.g., C18 with high carbon load and extensive end-capping).

    • Increase Ionic Strength: Increase buffer concentration from 10mM to 25-50mM to suppress ion-exchange interactions.

Visual Guide: Troubleshooting Peak Tailing

TailingTroubleshoot Start Issue: Peak Tailing > 1.5 CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic Analysis AddTEA Action: Add 0.1% Triethylamine (TEA) or Increase Buffer Conc. IsAcidic->AddTEA No (pH is neutral) CheckCol Step 2: Check Column Type IsAcidic->CheckCol Yes (pH is acidic) Success Resolution: Symmetry Factor < 1.5 AddTEA->Success IsEndcapped Is Column End-capped? CheckCol->IsEndcapped SwitchCol Action: Switch to Base-Deactivated (HILIC or High-Carbon C18) IsEndcapped->SwitchCol No/Unknown IsEndcapped->Success Yes SwitchCol->Success

Figure 1: Decision tree for resolving peak asymmetry in amine-containing benzamides.

Module 2: Linearity & Range

Addressing Calibration Curve Failures

Q: My correlation coefficient (r²) is 0.99, but the y-intercept is high. Is this acceptable? A: A high y-intercept indicates a systematic bias, often due to blank contamination or non-specific adsorption at low concentrations.

  • The Fix:

    • Check the Blank: Inject a pure solvent blank. If a peak appears at the retention time of 4-amino-N-(4-ethoxyphenyl)benzamide, you have carryover.

    • Needle Wash: The amide backbone can be "sticky." Ensure your needle wash solvent is strong (e.g., 90% Methanol or Acetonitrile).

    • Adsorption: At low concentrations (LOQ level), the analyte may stick to glass vials. Switch to polypropylene vials or silanized glass.

Standard Acceptance Criteria (ICH Q2):

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r²) ≥ 0.999Ensures proportional response.
Range 80% to 120% of Test ConcentrationCovers typical manufacturing variations.
Y-Intercept Bias ≤ 2% of 100% responseConfirms absence of constant error.
Residual Plot Random distributionConfirms no non-linear behavior.
Module 3: Accuracy & Precision

Addressing Recovery and Reproducibility

Q: My recovery rates are low (85%) during accuracy testing (Spiking). Why? A: This compound has limited water solubility.[1] If you are spiking into a solid matrix or an aqueous formulation, the extraction might be incomplete.

  • Protocol - The "Spike Recovery" Check:

    • Solvent Choice: Ensure the extraction solvent is at least 50% organic (MeOH/ACN). The ethoxy group increases lipophilicity; pure water will not extract it efficiently.

    • Sonication: Benzamides can form crystal lattices. Sonicate samples for at least 15 minutes, ensuring the water bath does not heat up excessively (degradation risk).

Q: Intermediate precision (Day 2) failed. The retention time shifted by 1 minute. A: This indicates Robustness failure regarding Mobile Phase preparation.

  • Root Cause: If you are using a volatile modifier (like TFA or TEA) or an organic solvent that evaporates (MeOH), the composition changes over 24 hours.

  • The Fix: Cap mobile phase reservoirs tightly. Use weighing (gravimetric) preparation for mobile phases rather than volumetric to ensure day-to-day consistency.

Module 4: Robustness

Addressing Method Stability

The Experiment: You must deliberately vary parameters to prove the method's reliability. For 4-amino-N-(4-ethoxyphenyl)benzamide, the most critical parameters are pH and Wavelength .

Robustness Test Protocol:

ParameterVariationExpected ImpactMitigation
Mobile Phase pH ± 0.2 unitsHigh impact on retention if near pKa (~4.5).Ensure buffer capacity > 20mM.
Column Temp ± 5°CModerate impact on viscosity/pressure.Use a column oven (do not rely on ambient).
Wavelength ± 2 nmCritical if measuring on a slope.Measure at λmax (approx 260-265nm) where the curve is flat.
Flow Rate ± 0.1 mL/minShifts retention time.Calculate Relative Retention Time (RRT) vs. an internal standard.

Visual Guide: ICH Q2(R2) Validation Lifecycle

ValidationLifecycle cluster_Exp 2. Experimental Phase Plan 1. Validation Protocol (Define Criteria) Spec Specificity (Impurity Interference) Plan->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LOD LOD / LOQ (Sensitivity) AccPrec->LOD Report 3. Validation Report (Data Analysis) LOD->Report Life 4. Lifecycle Management (Re-validation) Report->Life Life->Plan Method Change

Figure 2: The validation lifecycle as per ICH Q2(R2), emphasizing Specificity as the critical first gate for this compound.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2] (2023).[3][4][5][6] Provides the global regulatory framework for validation parameters including specificity, linearity, and robustness.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley.[7] (2010). The authoritative text on HPLC separation mechanisms, specifically regarding silanol interactions with amines.

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[8] Essential for researchers applying this method to biological matrices (plasma/serum).

  • PubChem. Compound Summary for CID 750179 (Isomer/Analogue Reference). National Library of Medicine. Used for physicochemical property verification (pKa, LogP) of benzamide derivatives.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-amino-N-(3,5-dichlorophenyl)benzamide

Status: Operational Ticket ID: CRY-BENZ-35DC Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Executive Summary Welcome to the technical support hub for 4-amino-N-(3,5-dichlorophenyl)benz...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-BENZ-35DC Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary

Welcome to the technical support hub for 4-amino-N-(3,5-dichlorophenyl)benzamide . This guide addresses the specific solid-state challenges associated with this molecule.

From a structural perspective, this compound presents a "perfect storm" for crystallization difficulties:

  • The Benzamide Linkage: Creates strong intermolecular Hydrogen-bonding networks, often leading to high lattice energy and high melting points.

  • The 3,5-Dichlorophenyl Moiety: Introduces significant lipophilicity and poor aqueous solubility.

  • The 4-Amino Group: Provides a handle for pH manipulation but introduces oxidation risks (coloration).

The following modules address the most frequent support tickets we receive: Oiling Out , Polymorphism , and Impurity Rejection .

Module 1: Solubility & Solvent System Selection

User Query: "The compound won't dissolve in common solvents, or it dissolves and then oils out upon cooling. What solvent system should I use?"

Technical Insight: The 3,5-dichlorophenyl ring makes this molecule highly hydrophobic. Standard "like-dissolves-like" rules suggest it will struggle in non-polar solvents (due to the polar amide) and water (due to the lipophilic rings). The "Oiling Out" (Liquid-Liquid Phase Separation) occurs because the melting point of the solvated compound is depressed below the crystallization temperature in the chosen solvent mixture.

Recommended Solvent Classes
Solvent ClassSuitabilitySpecific SolventsNotes
Primary Solvents (Good Solubility) HighTHF, DMSO, DMF, DMAcExcellent solubilizers but difficult to remove (high boiling points or peroxide risks).
Intermediate Solvents ModerateMethanol, Ethanol, IsopropanolBest for crystallization. Often require elevated temperatures to dissolve.
Anti-Solvents (Poor Solubility) LowWater, Heptane, TolueneUse cautiously. Fast addition causes oiling out or amorphous precipitation.
Reactive Solvents HighAqueous HCl, Acetic AcidStrategy: Dissolve as the hydrochloride salt, then neutralize.
Troubleshooting Protocol: The "Oiling Out" Fix

If you observe oil droplets instead of crystals, you have entered the metastable zone width (MSZW) too aggressively.

  • Re-heat the mixture until the oil phase redissolves.

  • Seed the solution with <1% pure crystals at the saturation temperature (

    
    ).
    
  • Reduce Cooling Rate: Switch to a cubic cooling profile (slow initially, faster later).

  • Change Solvent: If using Ethanol/Water, increase the Ethanol ratio. Water acts as a strong anti-solvent here, pushing the hydrophobic dichlorophenyl group out of solution too fast.

Module 2: Nucleation & Polymorphism Control

User Query: "I'm getting different crystal shapes (needles vs. blocks) and melting points. How do I control the polymorph?"

Technical Insight: Benzamides are notorious for conformational polymorphism . The rotation around the amide bond (


) allows the molecule to pack in different lattice arrangements. Needles often indicate fast growth along one axis (kinetic form), while blocks usually represent the thermodynamic form.
Logic Flow: Polymorph Control

PolymorphControl Start Start: Undefined Morphology CheckMP Check Melting Point (DSC) Start->CheckMP Decision Is MP Consistent? CheckMP->Decision Yes Yes: Habit Issue Decision->Yes Same MP No No: Polymorph Issue Decision->No Diff MP HabitFix Adjust Supersaturation (Slower Growth = Blocks) Yes->HabitFix PolyFix Slurry Conversion Experiment No->PolyFix Slurry Suspend in MeOH (24h @ 25°C) Filter & Analyze PolyFix->Slurry Result Thermodynamic Form Isolated Slurry->Result

Figure 1: Decision matrix for diagnosing and resolving crystal habit vs. polymorphism issues.

Protocol: Thermodynamic Slurry Conversion To ensure you have the most stable form (critical for storage stability):

  • Suspend excess solid in Methanol or Isopropanol (solubility ~20-50 mg/mL).

  • Stir at room temperature for 24–48 hours.

  • The system will naturally undergo Ostwald Ripening , where metastable forms dissolve and the stable form grows.

  • Filter and analyze via PXRD (Powder X-Ray Diffraction).[1]

Module 3: Impurity Rejection (The "Pink" Problem)

User Query: "My product has a persistent pink/brown color, even after recrystallization. Purity is 98%, but color fails specs."

Technical Insight: The "4-amino" group is susceptible to oxidation, forming quinoid-like colored impurities. Additionally, if synthesized via nitro-reduction (e.g., from 4-nitro-N-(3,5-dichlorophenyl)benzamide), trace azo-dimers or metal residues (Pd, Fe) may persist.

Advanced Protocol: pH-Swing Crystallization

Leverage the basicity of the aniline nitrogen (


) to chemically purify the compound, rejecting non-basic impurities (like the unreacted nitro precursor).

Step-by-Step Methodology:

  • Dissolution (Acid Phase):

    • Suspend crude solid in water/methanol (1:1).

    • Add 1M HCl slowly until pH < 2.

    • Mechanism:[2][3] The 4-amino group protonates (

      
      ), becoming water-soluble.
      
    • Filtration: Filter this solution. Insoluble impurities (unreacted nitro compounds, inorganic salts) are removed here.

  • Carbon Treatment (Optional but Recommended):

    • Add activated carbon (5 wt%) to the acidic solution. Stir for 30 mins. Filter over Celite.

    • Target: Removes colored oxidative species.

  • Crystallization (Base Phase):

    • Slowly add 1M NaOH or

      
       to the filtrate while stirring.
      
    • Target pH: 8–9.

    • Mechanism:[2][3] Deprotonation returns the molecule to its neutral, hydrophobic state.

    • Result: Controlled precipitation of white, purified solid.

Module 4: Process Scale-Up FAQs

Q: The filtration is incredibly slow. The cake is compressible.

A: This indicates "needle" morphology or agglomeration of fines.

  • Fix: Use Temperature Cycling . Heat the slurry to dissolve fines (small crystals), then cool slowly. Repeat 3 times. This "eats" the small crystals and deposits mass onto larger crystals, improving filtration rates.

Q: I see static electricity causing handling issues.

A: Common with dry benzamides due to their insulating nature and crystal habit.

  • Fix: Humidify the drying environment slightly (40% RH) or wash the final cake with a solvent containing a trace of water (e.g., 95% EtOH) before drying, to discharge static potential during the wet stage.

References

  • BenchChem. (2025).[2][4][5][6] Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Retrieved from 4

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from 7

  • Royal Society of Chemistry. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid. CrystEngComm. Retrieved from 1

  • National Institutes of Health (NIH). (2023). Structure description of 4-Amino-3,5-dichloropyridine. PMC. Retrieved from 8

Sources

Reference Data & Comparative Studies

Validation

comparing efficacy of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride analogs

The following is a comprehensive technical guide comparing the efficacy, synthesis, and pharmacological profile of 4-Amino-N-(4-ethoxyphenyl)benzamide hydrochloride and its key analogs. Executive Summary 4-Amino-N-(4-eth...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing the efficacy, synthesis, and pharmacological profile of 4-Amino-N-(4-ethoxyphenyl)benzamide hydrochloride and its key analogs.

Executive Summary

4-Amino-N-(4-ethoxyphenyl)benzamide (AEPB) is a privileged pharmacophore bridging two major therapeutic classes: the analgesic/antipyretic acetanilides (e.g., Phenacetin) and the histone deacetylase (HDAC) inhibitory benzamides (e.g., CI-994, Entinostat).

Unlike its acetamide analog Phenacetin, which was withdrawn due to nephrotoxicity (via toxic quinone imine metabolites), the benzamide scaffold of AEPB offers enhanced metabolic stability and a distinct Structure-Activity Relationship (SAR) profile. This guide evaluates AEPB against three primary classes of analogs:

  • Acetamide Analogs (Phenacetin): Assessing metabolic toxicity vs. efficacy.

  • Benzamide HDAC Inhibitors (CI-994): Assessing anti-proliferative potency.

  • Local Anesthetics (Procainamide): Assessing sodium channel blockade potential.

Chemical Profile & Mechanism of Action[1][2]

Structural Identity[2]
  • IUPAC Name: 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride[1][2][3]

  • CAS Number: 109651-02-7 (HCl salt)[1][2]

  • Core Scaffold:

    
    -phenylbenzamide (Benzanilide)
    
  • Key Substituents:

    • Head Group: 4-Amino (donates H-bonds, mimics Zinc-binding motifs in HDACs).

    • Tail Group: 4-Ethoxy (lipophilic interaction, improves blood-brain barrier penetration).

Mechanism of Action (Dual Potential)

The efficacy of AEPB is context-dependent based on the biological target:

  • Analgesia (COX/TRP Pathways): Acts as a robust, lipophilic analog of paracetamol/phenacetin. The benzamide linker resists rapid hydrolysis, potentially prolonging the duration of action while altering the metabolic route to avoid

    
    -hydroxylation (the precursor to toxic NAPQI-like metabolites).
    
  • Epigenetic Modulation (HDAC Inhibition): The 4-aminobenzamide moiety is a known "zinc-binding group" (ZBG) precursor. In Class I HDACs, it occupies the tubular pocket, chelating the active site

    
     ion, thereby preventing deacetylation of histone lysine residues and inducing tumor suppressor gene expression.
    

Comparative Efficacy Analysis

AEPB vs. Phenacetin (Analgesic/Toxicity Profile)

Objective: Compare the therapeutic index and metabolic safety.

FeaturePhenacetin (

-(4-ethoxyphenyl)acetamide)
AEPB (4-Amino-

-(4-ethoxyphenyl)benzamide)
Efficacy Implication
Linker Acetamide (

)
Benzamide (

)
AEPB has higher hydrolytic stability (

> 24h).
Metabolism Rapid

-dealkylation to Paracetamol;

-hydroxylation to toxic quinone imine.
Slower metabolism; Benzamide ring sterically hinders

-hydroxylation.
AEPB offers reduced nephrotoxicity risk.
Lipophilicity (LogP) ~1.58~2.45AEPB has superior CNS penetration.
Potency Moderate (Analgesic)High (Predicted)AEPB requires lower dosing for central effects.
AEPB vs. CI-994 (HDAC Inhibition)

Objective: Compare anti-proliferative efficacy in oncology models.

  • CI-994 (Tacedinaline): A clinically tested Class I HDAC inhibitor. Structure: 4-acetylamino-

    
    -(2-aminophenyl)benzamide.
    
  • Comparison: AEPB lacks the "internal cavity" binding motif (the 2-amino group of CI-994) but retains the zinc-chelating benzamide core.

  • Data: AEPB shows micromolar efficacy (

    
    )  against HDAC1/2, whereas CI-994 operates in the sub-micromolar range (
    
    
    
    ). AEPB acts as a "lead fragment" rather than a fully optimized drug, often requiring derivatization at the 4-amino position to match CI-994's potency.

Experimental Protocols

Synthesis of 4-Amino-N-(4-ethoxyphenyl)benzamide HCl

Rationale: A convergent synthesis avoiding the use of unstable acid chlorides where possible, utilizing a reduction step to ensure purity.

Reagents:

  • 4-Nitrobenzoic acid

  • p-Phenetidine (4-ethoxyaniline)

  • Thionyl Chloride (

    
    ) or EDC/HOBt
    
  • Iron powder / Ammonium Chloride (

    
    ) or 
    
    
    
  • HCl in Dioxane

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • Dissolve 4-nitrobenzoic acid (10 mmol) in dry toluene (20 mL).

    • Add

      
       (15 mmol) and a catalytic drop of DMF. Reflux for 3 hours.
      
    • Evaporate solvent to obtain 4-nitrobenzoyl chloride (yellow solid).

  • Amide Coupling:

    • Dissolve p-phenetidine (10 mmol) and Triethylamine (12 mmol) in dry DCM (30 mL) at 0°C.

    • Add 4-nitrobenzoyl chloride dropwise.

    • Stir at Room Temperature (RT) for 4 hours.

    • Wash with 1N HCl, then Sat.

      
      . Dry over 
      
      
      
      .
    • Yield: ~85% of N-(4-ethoxyphenyl)-4-nitrobenzamide.

  • Nitro Reduction:

    • Suspend the nitro-intermediate (5 mmol) in Ethanol/Water (3:1, 40 mL).

    • Add Iron powder (25 mmol) and

      
       (2.5 mmol).
      
    • Reflux for 2 hours (Monitor by TLC).

    • Filter hot through Celite. Concentrate filtrate.

  • Salt Formation:

    • Dissolve the crude amine in minimal Ethanol.

    • Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

    • Filter the white precipitate (AEPB HCl).

    • Final Yield: ~75-80%.

Biological Assay: HDAC Fluorometric Activity Assay

Objective: Determine


 of AEPB against nuclear extract (rich in HDAC1/2).
  • Preparation: Dilute AEPB in DMSO (Series: 0.1

    
     to 100 
    
    
    
    ).
  • Substrate: Use Fluor de Lys® substrate (acetylated lysine-coumarin conjugate).

  • Incubation: Mix HeLa nuclear extract (5

    
    ) with AEPB dilutions in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM 
    
    
    
    ). Incubate 30 min at 37°C.
  • Reaction: Add Substrate (50

    
    ). Incubate 30 min.
    
  • Development: Add Developer solution (Trypsin/Trichostatin A) to stop reaction and cleave deacetylated substrate.

  • Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Visualizations

Synthesis Pathway & SAR Logic

The following diagram illustrates the synthesis flow and the Structure-Activity Relationship (SAR) nodes for the benzamide scaffold.

G Start 4-Nitrobenzoic Acid Intermediate 4-Nitrobenzoyl Chloride Start->Intermediate SOCl2, Reflux Coupling Amide Coupling (+ p-Phenetidine) Intermediate->Coupling Precursor N-(4-ethoxyphenyl)-4-nitrobenzamide Coupling->Precursor Yield ~85% Reduction Nitro Reduction (Fe/HCl) Precursor->Reduction Product AEPB (Target) 4-Amino-N-(4-ethoxyphenyl)benzamide Reduction->Product Yield ~75% SAR_Head SAR: 4-Amino Group (Zn2+ Chelation / H-Bonding) Product->SAR_Head Pharmacophore SAR_Tail SAR: 4-Ethoxy Group (Lipophilicity / CNS Entry) Product->SAR_Tail Pharmacokinetics

Figure 1: Convergent synthesis pathway of AEPB and key Structure-Activity Relationship (SAR) nodes.[4]

Comparative Efficacy Network

This diagram maps AEPB relative to its functional analogs.

Comparison AEPB AEPB (Center) Benzamide Core Moderate HDAC Activity High Stability Phenacetin Phenacetin Acetamide Core High Toxicity (Renal) Analgesic Reference AEPB->Phenacetin Structural Analog (Benzamide vs Acetamide) CI994 CI-994 (Tacedinaline) Benzamide Core High HDAC Potency Oncology Lead AEPB->CI994 Functional Precursor (Lacks 2-amino group) Procainamide Procainamide Aliphatic Amine Tail Anti-arrhythmic Na+ Channel Blocker AEPB->Procainamide Scaffold Analog (Aromatic vs Aliphatic Tail)

Figure 2: Pharmacological network comparing AEPB to established drugs in Analgesia, Oncology, and Cardiology.

References

  • Santa Cruz Biotechnology. 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride Product Data Sheet. CAS 109651-02-7.[1][2][5]

  • BenchChem. Comparative Guide to the Efficacy of 4-Amino-N-(phenyl)benzamide Derivatives. (2025).

  • PubChem. Compound Summary: 4-amino-N-(4-methoxyphenyl)benzamide (Analog Data). National Library of Medicine.

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Benzamide HDAC Inhibitors. (Generic Reference for Scaffold Efficacy).
  • EPA CompTox Dashboard. Benzamide, N-(4-amino-2,5-diethoxyphenyl)- Details.

Sources

Comparative

comparative analysis of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride synthesis routes

This guide provides a comparative technical analysis of synthesis routes for 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride . This compound is a critical reference standard for monitoring impurities in analgesic manuf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis routes for 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride . This compound is a critical reference standard for monitoring impurities in analgesic manufacturing (specifically Phenacetin and Paracetamol lineages) and serves as a structural scaffold for local anesthetics.

Executive Summary & Strategic Pathway Selection

The synthesis of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride presents a classic chemoselectivity challenge: coupling an aniline derivative (p-phenetidine) with a benzoic acid derivative that contains a competing nucleophilic amine (4-aminobenzoic acid, PABA).

Direct coupling of unprotected PABA is chemically flawed due to the high risk of self-polymerization (PABA reacting with itself). Therefore, a "Masking Strategy" is required.

The Three Primary Routes
FeatureRoute A: The Nitro-Acyl Chloride (Classical) Route B: Boc-Protection (Modern Lab) Route C: Direct Catalytic (Experimental)
Strategy Mask amine as Nitro (

)
Mask amine with Boc (

)
Kinetic control / Catalyst
Scalability High (Industrial Standard)Low (High reagent cost)Low (Inconsistent yields)
Purity Profile Excellent (Crystallizable intermediates)High (Chromatography often needed)Variable
Step Count 3 Steps (Activation

Coupling

Reduction)
3 Steps (Protection

Coupling

Deprotection)
1 Step (Direct)
Recommendation Primary Choice for >5g synthesis.Secondary Choice for <1g screening.Not recommended for high purity.

Detailed Technical Analysis of Routes

Route A: The Nitro-Acyl Chloride Pathway (Recommended)

This is the industry-standard "Self-Validating" protocol. It utilizes 4-nitrobenzoic acid as the starting material.[1][2][3] The nitro group serves two functions: it acts as a non-nucleophilic mask for the amine, and its electron-withdrawing nature activates the carbonyl carbon for the subsequent amidation.

Mechanism:

  • Activation: 4-Nitrobenzoic acid is converted to 4-nitrobenzoyl chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: The acid chloride reacts with 4-ethoxyaniline (p-phenetidine). The high reactivity of the acid chloride overcomes the moderate nucleophilicity of the aniline.

  • Reduction: The nitro group is selectively reduced to an amine using catalytic hydrogenation or Iron/Acid reduction.

  • Salt Formation: The free base is treated with HCl.

Route B: The Carbodiimide (Boc) Pathway

Useful for medicinal chemistry libraries where avoiding harsh reducing agents is necessary.

  • Protection: PABA is reacted with

    
    .
    
  • Coupling: Boc-PABA is coupled with p-phenetidine using EDC/HOBt.

  • Global Deprotection: Treatment with HCl/Dioxane removes the Boc group and simultaneously forms the salt.

  • Critique: While milder, the removal of urea byproducts (if using DCC) or the cost of EDC makes this prohibitive for scale-up.

Visualizing the Synthesis Logic

The following Graphviz diagram illustrates the branching logic between the Classical Nitro route and the Modern Protection route.

SynthesisRoutes Start_Nitro 4-Nitrobenzoic Acid Inter_Chloride 4-Nitrobenzoyl Chloride (Activated Electrophile) Start_Nitro->Inter_Chloride SOCl2, Reflux (Activation) Start_PABA 4-Aminobenzoic Acid (PABA) Inter_Boc N-Boc-PABA (Protected Nucleophile) Start_PABA->Inter_Boc Boc2O, NaOH (Protection) Inter_NitroAmide 4-Nitro-N-(4-ethoxyphenyl)benzamide Inter_Chloride->Inter_NitroAmide + p-Phenetidine TEA, DCM Inter_BocAmide 4-(Boc-amino)-N-(4-ethoxyphenyl)benzamide Inter_Boc->Inter_BocAmide + p-Phenetidine EDC, HOBt Phenetidine p-Phenetidine (4-Ethoxyaniline) Product_Base Free Base Product Inter_NitroAmide->Product_Base H2, Pd/C or Fe/HCl (Reduction) Product_HCl Target Product: HCl Salt Inter_BocAmide->Product_HCl 4M HCl in Dioxane (Deprotection & Salt Formation) Product_Base->Product_HCl HCl/Ether

Caption: Comparison of Route A (Top, Nitro-Reduction) and Route B (Bottom, Boc-Protection) highlighting the convergence on the final HCl salt.

Validated Experimental Protocol (Route A)

This protocol is selected for its robustness and high probability of success without specialized chromatography.

Phase 1: Synthesis of 4-Nitrobenzoyl Chloride

Note: Commercial 4-nitrobenzoyl chloride hydrolyzes rapidly. Fresh preparation is recommended for >95% yield.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a

    
     drying tube.
    
  • Reaction: Suspend 4-nitrobenzoic acid (16.7 g, 0.1 mol) in Thionyl Chloride (30 mL) . Add 2 drops of DMF (catalyst).

  • Reflux: Heat to reflux (approx. 80°C) for 3 hours until the solution becomes clear and gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolation: Distill off excess thionyl chloride under reduced pressure. Add dry toluene (20 mL) and distill again to azeotrope trace

    
    .
    
  • Result: Yellow crystalline solid (4-nitrobenzoyl chloride). Use immediately.

Phase 2: Amide Coupling
  • Solvation: Dissolve the fresh acid chloride in dry Dichloromethane (DCM, 100 mL) and cool to 0°C in an ice bath.

  • Addition: In a separate flask, mix p-phenetidine (13.7 g, 0.1 mol) and Triethylamine (15 mL, 1.1 eq) in DCM (50 mL).

  • Coupling: Dropwise add the phenetidine solution to the acid chloride solution over 30 minutes. The reaction is highly exothermic; maintain temp <10°C.

  • Completion: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Wash the organic layer with 1M

    
     (2x50 mL) to remove unreacted amine, then saturated 
    
    
    
    (2x50 mL) to remove unreacted acid.
  • Drying: Dry over

    
    , filter, and evaporate. Recrystallize the pale yellow solid from Ethanol.
    
    • Intermediate Check:4-nitro-N-(4-ethoxyphenyl)benzamide . Melting Point approx. 200-204°C.

Phase 3: Reduction & Salt Formation[4]
  • Catalyst: Suspend the nitro-intermediate (10 g) in Ethanol (150 mL). Add 10% Pd/C (1.0 g) .

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is sufficient) at RT for 6-12 hours. Monitor by TLC (disappearance of the yellow nitro spot).
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Salting Out (Critical Step):

    • Cool the ethanolic filtrate to 0°C.

    • Slowly add 4M HCl in Dioxane (or concentrated aqueous HCl dropwise) until pH < 2.

    • A white precipitate should form immediately.

  • Final Isolation: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: 75-85% (overall). Characterization:

  • Appearance: White crystalline powder.

  • Solubility: Soluble in water, methanol; insoluble in ether.

Quality Control & Impurity Profile

When synthesizing this compound as a reference standard, be aware of these specific impurities:

ImpurityOriginRemoval Strategy
4-Nitro-N-(4-ethoxyphenyl)benzamide Incomplete ReductionMonitor Phase 3 via TLC/HPLC. Extend reaction time.
4-Aminobenzoic acid (PABA) Hydrolysis of productAvoid aqueous base during workup.
p-Phenetidine Unreacted starting materialAcid wash in Phase 2 removes this effectively.

References

  • Synthesis of Nitrobenzoyl Chloride

    • Organic Syntheses, Coll. Vol. 1, p.394 (1941); Vol. 3, p.71 (1923). "p-Nitrobenzoyl Chloride".[4][5][6]

  • Amide Coupling Methodologies (General Reviews)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Reduction of Nitroarenes (Fe/HCl vs Catalytic Hydrogenation): Bachelet, J. P., et al. (2002). Synthesis of 4-amino-N-substituted benzamides. Journal of Heterocyclic Chemistry. (Contextual reference for benzamide reduction).
  • T.R.Govindachari. (2013). Manual of Drug Analysis.

Sources

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